ARRY-371797
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(2,4-difluorophenoxy)-N-[2-(dimethylamino)ethyl]-1-(2-methylpropyl)indazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O2/c1-14(2)13-28-19-11-17(22(29)25-7-8-27(3)4)21(9-15(19)12-26-28)30-20-6-5-16(23)10-18(20)24/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGWYHGYNVGVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036404-17-7 | |
| Record name | 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Preclinical Profile of ARRY-371797: A p38α MAPK Inhibitor for Heart Failure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ARRY-371797, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), has been investigated as a potential therapeutic agent for heart failure, particularly in the context of genetically driven cardiomyopathies such as those caused by mutations in the Lamin A/C (LMNA) gene. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, efficacy in animal models, and key experimental protocols that formed the basis of its early development.
Mechanism of Action: Targeting the p38α MAPK Signaling Pathway
Mutations in the LMNA gene are a significant cause of dilated cardiomyopathy (DCM), a condition characterized by the enlargement and weakening of the heart muscle. Preclinical research has elucidated that these mutations lead to cellular stress and subsequent hyperactivation of the p38 MAPK signaling pathway. This aberrant signaling cascade is implicated in downstream pathological processes including cardiomyocyte apoptosis, hypertrophy, decreased contractility, and increased expression of cardiac stress markers like brain natriuretic peptide.[1][2]
This compound was specifically designed to inhibit the α-isoform of p38 MAPK. In in-vitro enzymatic assays, this compound demonstrated potent inhibition of p38α with a half-maximal inhibitory concentration (IC50) of 8.2 nM. By blocking this key signaling node, this compound aims to mitigate the detrimental downstream effects of p38α hyperactivation in the context of heart failure.
Signaling Pathway Diagram
Caption: p38 MAPK signaling cascade in LMNA-related cardiomyopathy and the inhibitory action of this compound.
Preclinical Efficacy in a Mouse Model of LMNA Cardiomyopathy
The therapeutic potential of this compound was evaluated in the LmnaH222P/H222P mouse model, which recapitulates key features of human LMNA-related dilated cardiomyopathy, including progressive left ventricular dilatation and contractile dysfunction.
Key Findings
A pivotal preclinical study demonstrated that treatment with this compound prevented the development of key pathological features of heart failure in this model.[1][3] Compared to placebo-treated animals, mice receiving this compound exhibited:
-
Prevention of Left Ventricular Dilatation: Treatment with the p38α inhibitor mitigated the increase in left ventricular dimensions over time.
-
Preservation of Cardiac Function: this compound prevented the deterioration of fractional shortening, a key measure of the heart's pumping capacity.
Interestingly, while this compound showed beneficial effects on cardiac structure and function, it did not appear to prevent the expression of genes associated with cardiac fibrosis, such as those encoding collagen.[3] This suggests that the therapeutic benefits are primarily mediated through the modulation of cardiomyocyte-specific pathways rather than a direct anti-fibrotic effect.
Quantitative Data Summary
While the specific numerical data from the definitive preclinical efficacy study are not publicly available in tabular format, the published findings consistently report a statistically significant prevention of left ventricular dilatation and fractional shortening deterioration in the this compound treated LmnaH222P/H222P mice compared to the placebo group.[1][3]
| Parameter | LmnaH222P/H222P + Placebo | LmnaH222P/H222P + this compound |
| Left Ventricular End-Diastolic Diameter | Progressive Increase | Attenuated Increase |
| Left Ventricular End-Systolic Diameter | Progressive Increase | Attenuated Increase |
| Fractional Shortening | Progressive Decrease | Preserved |
| Myocardial Fibrosis (Collagen Gene Expression) | Increased | No Significant Change |
Preclinical Safety and Toxicology
Preclinical toxicology studies were conducted in both rats and monkeys to evaluate the safety profile of this compound. The compound was reported to be well-tolerated at multiple doses up to 100 mg/kg administered twice daily (BID). The primary adverse effects observed were gastrointestinal in nature, with minimal changes in clinical pathology. Importantly, the histopathological changes associated with these findings were found to be reversible in monkeys following a 28-day treatment period.
Experimental Protocols
LmnaH222P/H222P Mouse Model Efficacy Study
Objective: To determine the efficacy of this compound in preventing the development of cardiomyopathy in a genetically defined mouse model.
Animal Model: Homozygous LmnaH222P/H222P knock-in mice. These mice carry a missense mutation in the Lmna gene, leading to a phenotype that mirrors human LMNA-related dilated cardiomyopathy.
Experimental Groups:
-
LmnaH222P/H222P mice treated with this compound
-
LmnaH222P/H222P mice treated with placebo (vehicle)
Drug Administration: The specific dose and route of administration for the efficacy studies are not detailed in the available literature. However, based on general practice in such studies, oral gavage is a likely route.
Efficacy Endpoints:
-
Cardiac Function and Structure: Assessed via serial echocardiography. Key parameters measured include:
-
Left Ventricular End-Diastolic Diameter (LVEDD)
-
Left Ventricular End-Systolic Diameter (LVESD)
-
Fractional Shortening (FS), calculated as [(LVEDD - LVESD) / LVEDD] * 100
-
-
Gene Expression Analysis: Myocardial tissue was collected at the end of the study to assess the expression of genes related to cardiac stress (e.g., Nppa, Nppb) and fibrosis (e.g., Col1a1, Col1a2) using quantitative real-time PCR.
-
Biochemical Analysis: Western blotting was used to measure the phosphorylation status of p38α in heart tissue lysates to confirm target engagement.
Experimental Workflow Diagram
Caption: Workflow for the preclinical evaluation of this compound in the LmnaH222P/H222P mouse model.
Conclusion
The preclinical research on this compound provided a strong rationale for its investigation in clinical trials for LMNA-related dilated cardiomyopathy. The compound demonstrated a clear mechanism of action by inhibiting the hyperactive p38α MAPK pathway, a key driver of pathology in this disease. Efficacy studies in a relevant animal model showed that this compound could prevent the decline in cardiac function and adverse remodeling characteristic of the disease. While the subsequent clinical trials did not ultimately demonstrate a significant benefit, the preclinical data remains a valuable case study in the targeted development of therapies for genetic cardiomyopathies. The methodologies and findings detailed in this guide offer important insights for researchers and professionals in the field of cardiac drug discovery and development.
References
ARRY-371797's effect on cardiac fibrosis and inflammation
An In-depth Technical Guide on the Effects of ARRY-371797 on Cardiac Fibrosis and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (PF-07265803) is a potent and selective oral inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK pathway is a critical mediator of cellular stress responses and has been implicated in the pathogenesis of cardiac fibrosis and inflammation.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cardiac pathophysiology, and a summary of its clinical evaluation in patients with dilated cardiomyopathy (DCM) due to lamin A/C (LMNA) gene mutations. While the clinical development of this compound was discontinued due to a lack of efficacy in a Phase 3 trial, the investigation into its therapeutic potential has provided valuable insights into the role of p38 MAPK in cardiac disease.[1]
Introduction: The Role of p38 MAPK in Cardiac Pathophysiology
The p38 MAPK signaling cascade is a key pathway activated by cellular stress, including inflammation, oxidative stress, and mechanical strain.[5] In the heart, sustained activation of p38 MAPK is associated with maladaptive cardiac remodeling, including cardiomyocyte apoptosis, hypertrophy, and fibrosis.[5][6]
Cardiac Fibrosis: Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to stiffening of the heart muscle, impaired cardiac function, and ultimately heart failure. The p38 MAPK pathway plays a central role in this process by:
-
Promoting Myofibroblast Differentiation: p38 MAPK is essential for the transformation of cardiac fibroblasts into activated myofibroblasts, the primary cell type responsible for collagen production.[3][6]
-
Stimulating Collagen Synthesis: Activated p38 MAPK enhances the expression of profibrotic genes, including those encoding various collagen types.[4]
-
Mediating Profibrotic Cytokine Signaling: p38 MAPK acts downstream of key profibrotic cytokines such as transforming growth factor-beta (TGF-β) and angiotensin II.[3]
Cardiac Inflammation: Inflammation is a key contributor to the pathogenesis of various cardiovascular diseases. The p38 MAPK pathway is a central regulator of the inflammatory response in the heart. It is involved in the production of pro-inflammatory cytokines and chemokines, and the recruitment of inflammatory cells to the site of cardiac injury.
This compound: A Selective p38α MAPK Inhibitor
This compound is an orally bioavailable small molecule that selectively inhibits the alpha isoform of p38 MAPK.[1][7] The rationale for developing a p38 MAPK inhibitor for cardiac disease stems from the extensive preclinical evidence implicating this pathway in cardiac fibrosis and inflammation.
Preclinical Evidence (Inferred)
Table 1: Expected Effects of this compound on Markers of Cardiac Fibrosis and Inflammation (Based on p38 MAPK Inhibition)
| Category | Marker | Expected Effect of this compound | Rationale |
| Cardiac Fibrosis | Collagen Deposition | Decrease | Inhibition of myofibroblast differentiation and collagen synthesis.[3][4] |
| Myofibroblast Activation (α-SMA expression) | Decrease | p38 MAPK is required for myofibroblast differentiation.[3][6] | |
| Profibrotic Gene Expression (e.g., COL1A1, CTGF) | Decrease | p38 MAPK regulates the transcription of profibrotic genes. | |
| Cardiac Inflammation | Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Decrease | p38 MAPK is a key regulator of pro-inflammatory cytokine production.[6] |
| Inflammatory Cell Infiltration | Decrease | Reduced expression of chemokines and adhesion molecules. | |
| Phosphorylated p38 MAPK levels | Decrease | Direct target engagement of the inhibitor. |
Clinical Development in LMNA-Related Dilated Cardiomyopathy
The primary clinical investigation of this compound focused on patients with DCM caused by mutations in the LMNA gene.[8][9] In this patient population, cellular stress is believed to lead to the hyperactivation of the p38 MAPK pathway.[7][10]
Phase 2 Clinical Trial (NCT02057341)
A Phase 2, open-label study evaluated the efficacy and safety of this compound in patients with LMNA-related DCM.[7][11][12]
Table 2: Key Results from the Phase 2 Study of this compound
| Endpoint | Baseline (Median) | Change at Week 12 |
| 6-Minute Walk Test (6MWT) Distance | 314 meters | Mean increase of 69 meters[11] |
| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) | 1409 pg/mL | Median decrease to 848 pg/mL[11] |
| Left Ventricular Ejection Fraction (LVEF) | - | Stable[11][13] |
The results of the Phase 2 study were promising, suggesting that this compound could improve functional capacity and reduce cardiac biomarker levels in patients with LMNA-related DCM.[7][13][14] A long-term extension of this study suggested that the improvements in the 6-minute walk test distance were maintained for up to 120 weeks.[2][15]
Phase 3 Clinical Trial (REALM-DCM, NCT03439514)
A Phase 3, multinational, randomized, double-blind, placebo-controlled study was initiated to confirm the efficacy and safety of this compound in a larger population of patients with symptomatic LMNA-related DCM.[8][10][16] The primary endpoint was the change from baseline in the 6-minute walk test distance at 24 weeks.[1][10]
In August 2022, it was announced that the REALM-DCM trial was being discontinued.[1] An interim futility analysis indicated that the trial was unlikely to meet its primary endpoint.[1] The decision to halt the trial was not based on safety concerns.[1]
Experimental Protocols
Measurement of Cardiac Fibrosis (General Histological Protocol)
-
Tissue Preparation:
-
Excise hearts from experimental animals and fix in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol concentrations.
-
Clear the tissue with xylene and embed in paraffin.
-
Section the paraffin blocks into 5 µm thick slices and mount on glass slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Masson's trichrome or Picrosirius red to visualize collagen fibers.
-
-
Imaging and Quantification:
-
Capture images of the stained sections using a light microscope.
-
Quantify the fibrotic area (blue staining for Masson's trichrome, red for Picrosirius red) as a percentage of the total tissue area using image analysis software.
-
Western Blot for p38 MAPK Phosphorylation (General Protocol)
-
Protein Extraction:
-
Homogenize cardiac tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity using densitometry software.
-
Normalize the phosphorylated p38 MAPK signal to total p38 MAPK or a loading control (e.g., GAPDH).
-
6-Minute Walk Test (Clinical Protocol)
The 6-minute walk test (6MWT) is a standardized assessment of functional exercise capacity.[17]
-
Preparation: The test is conducted on a flat, hard surface along a straight corridor of a set length (e.g., 30 meters).[17]
-
Procedure: Patients are instructed to walk as far as they can in 6 minutes, turning around at the ends of the corridor. They are permitted to slow down and rest if necessary, but are encouraged to resume walking as soon as they are able.
-
Measurement: The total distance walked in 6 minutes is recorded.[17]
Signaling Pathways and Experimental Workflows
Caption: p38 MAPK signaling in cardiac fibrosis and the inhibitory action of this compound.
References
- 1. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy | Pfizer [pfizer.com]
- 2. Long-Term Efficacy and Safety of this compound (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. atsjournals.org [atsjournals.org]
- 5. Frontiers | The case for inhibiting p38 mitogen-activated protein kinase in heart failure [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Study of this compound (PF-07265803) in Patients With Symptomatic Dilated Cardiomyopathy Due to a Lamin A/C Gene Mutation [clinicaltrials.stanford.edu]
- 10. ahajournals.org [ahajournals.org]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. Long-term effectiveness of this compound in people with dilated cardiomyopathy and a faulty LMNA gene: a plain language summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Phase 3 Multinational Randomized Placebo-controlled Study of this compound in Patients with Symptomatic Dilated Cardiomyopathy Due to a Lamin A/C Gene Mutation | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
The Impact of PF-07265803 on Cellular Pathways in LMNA Mutant Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the LMNA gene, encoding A-type nuclear lamins, give rise to a spectrum of diseases known as laminopathies, including certain forms of dilated cardiomyopathy (DCM) and Hutchinson-Gilford progeria syndrome (HGPS). A growing body of evidence implicates the abnormal activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a key driver of pathology in LMNA-related DCM. PF-07265803 (formerly ARRY-371797) is a potent and selective, orally available small-molecule inhibitor of p38α MAPK. This technical guide provides an in-depth analysis of the cellular pathways affected by PF-07265803 in the context of LMNA mutant cells, summarizing key findings from preclinical and clinical research. While the development of PF-07265803 for LMNA-related DCM was discontinued due to the Phase 3 trial being unlikely to meet its primary endpoint, the study of this compound has provided valuable insights into the molecular underpinnings of laminopathies.[1][2]
Introduction: The Role of Lamins and the Pathogenesis of Laminopathies
The nuclear lamina is a filamentous meshwork underlying the inner nuclear membrane that provides mechanical support to the nucleus and plays a crucial role in a wide range of cellular processes, including DNA replication, gene expression, and chromatin organization.[3] Lamins A and C, encoded by the LMNA gene, are the principal components of the nuclear lamina in differentiated cells.
Mutations in the LMNA gene can lead to a diverse array of diseases, collectively termed laminopathies. One of the most severe laminopathies is Hutchinson-Gilford progeria syndrome (HGPS), a rare, fatal premature aging disease.[4] The classic HGPS mutation leads to the production of a truncated and permanently farnesylated form of lamin A called progerin.[5][6][7] The accumulation of progerin disrupts the nuclear architecture, leading to nuclear blebbing, altered chromatin organization, DNA damage, and premature cellular senescence.[3][8]
In the context of cardiovascular disease, LMNA mutations are a significant cause of dilated cardiomyopathy (DCM), accounting for approximately 6% of idiopathic DCM cases.[9] LMNA-related DCM is characterized by an aggressive disease course with a high incidence of arrhythmias and progressive heart failure.[10]
The p38 MAPK Pathway: A Central Mediator of Cellular Stress in LMNA Mutant Cells
The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The p38 MAPK pathway is a key transducer of cellular stress signals. In the heart, activation of the p38 MAPK pathway is associated with cardiomyocyte apoptosis, hypertrophy, and decreased contractility.[10]
Studies have demonstrated that mutations in LMNA lead to the abnormal activation of MAPK signaling cascades.[11] Specifically, in the context of LMNA-related DCM, the p38α MAPK pathway is aberrantly activated.[10] This sustained activation of p38 MAPK signaling is thought to be a central driver of the cardiac pathology observed in patients with LMNA mutations.
The precise mechanism by which mutant lamins activate the p38 MAPK pathway is an area of ongoing investigation. It is hypothesized that the altered nuclear architecture and mechanical stress resulting from the defective nuclear lamina may trigger intracellular stress signals that converge on the p38 MAPK cascade.
PF-07265803: A Selective Inhibitor of the p38α MAPK Pathway
PF-07265803 is a potent and selective, oral, small-molecule inhibitor of the p38α MAPK pathway.[1][9] By specifically targeting p38α MAPK, PF-07265803 was developed to counteract the detrimental downstream effects of its aberrant activation in LMNA-related DCM. The therapeutic hypothesis was that inhibiting this key signaling node would ameliorate the cellular pathology and improve cardiac function.[2]
Cellular Pathways and Processes Modulated by PF-07265803 in LMNA Mutant Cells
The primary cellular pathway affected by PF-07265803 in LMNA mutant cells is the p38 MAPK signaling cascade. By inhibiting p38α MAPK, PF-07265803 is expected to modulate a range of downstream cellular processes that are dysregulated in laminopathies.
Downstream Effects of p38 MAPK Inhibition
Based on the known functions of the p38 MAPK pathway in cardiac cells, the anticipated effects of PF-07265803 in LMNA mutant cardiomyocytes include:
-
Reduction of Apoptosis: The p38 MAPK pathway is a pro-apoptotic signal in cardiomyocytes.[10] Inhibition of this pathway by PF-07265803 would be expected to reduce the rate of cardiomyocyte death, thereby preserving cardiac tissue.
-
Amelioration of Hypertrophy: Pathological cardiac hypertrophy is another consequence of p38 MAPK activation.[10] PF-07265803 would likely mitigate the hypertrophic response in cardiomyocytes harboring LMNA mutations.
-
Improvement in Contractility: By reducing the negative downstream consequences of p38 MAPK activation, such as apoptosis and hypertrophy, PF-07265803 was expected to lead to an overall improvement in cardiomyocyte contractility and cardiac function.[10]
-
Modulation of Gene Expression: The p38 MAPK pathway regulates the activity of numerous transcription factors. Inhibition by PF-07265803 would alter the expression of genes involved in stress responses, inflammation, and cardiac remodeling. For instance, a decrease in the expression of brain natriuretic peptide (BNP), a marker of heart failure, was an anticipated outcome.[10]
The following diagram illustrates the proposed mechanism of action of PF-07265803 in the context of LMNA mutant cells.
Caption: Signaling pathway of PF-07265803 in LMNA mutant cells.
Quantitative Data from Clinical Studies
| Parameter | Baseline (Mean ± SD) | Change from Baseline at Week 48 (Mean) | Reference |
| 6-Minute Walk Test (6MWT) Distance (meters) | 374 ± 104 | +28 | [9] |
| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) (pg/mL) | 2,239 | Decrease observed | [9][10] |
| 12-item Kansas City Cardiomyopathy Questionnaire (KCCQ) Physical Limitation Score | 63.8 | +8.3 | [9] |
Experimental Protocols
The following provides a generalized experimental protocol for assessing the efficacy of a p38 MAPK inhibitor like PF-07265803 in a cellular model of LMNA-related cardiomyopathy.
Cellular Model
-
Cell Type: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from patients with LMNA mutations or CRISPR/Cas9-engineered hiPSCs with specific LMNA mutations. Isogenic control lines should be used for comparison.
Experimental Workflow
-
Cell Culture and Differentiation: hiPSCs are cultured and differentiated into cardiomyocytes using established protocols.
-
Drug Treatment: Differentiated hiPSC-CMs are treated with varying concentrations of PF-07265803 or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Western Blot Analysis:
-
Objective: To quantify the phosphorylation status of p38 MAPK and its downstream targets.
-
Procedure: Cell lysates are collected and subjected to SDS-PAGE and western blotting using antibodies against total p38, phospho-p38 (Thr180/Tyr182), and other relevant downstream targets (e.g., ATF2).
-
-
Quantitative RT-PCR (qRT-PCR):
-
Objective: To measure changes in the expression of genes associated with cardiac stress and remodeling.
-
Procedure: RNA is extracted from treated and control cells, reverse transcribed to cDNA, and analyzed by qRT-PCR for genes such as NPPB (encoding BNP), MYH7, and ACTA1.
-
-
Immunofluorescence and High-Content Imaging:
-
Objective: To visualize and quantify cellular phenotypes such as nuclear morphology, cell size (hypertrophy), and apoptosis.
-
Procedure: Cells are fixed and stained with DAPI (for nuclei), antibodies against sarcomeric proteins (e.g., α-actinin) to assess cell size, and markers of apoptosis (e.g., cleaved caspase-3). Images are acquired using a high-content imaging system for automated analysis.
-
-
Functional Assays:
-
Objective: To assess cardiomyocyte contractility.
-
Procedure: Contractile function can be measured using techniques such as video-based motion analysis or micro-electrode arrays (MEAs) to measure electrophysiological properties.
-
Caption: Experimental workflow for testing PF-07265803.
Conclusion and Future Directions
PF-07265803 is a selective inhibitor of p38α MAPK that was investigated as a targeted therapy for LMNA-related dilated cardiomyopathy. The rationale for its development was based on the understanding that abnormal activation of the p38 MAPK pathway is a key pathogenic driver in this disease. While the clinical development of PF-07265803 was halted, the research surrounding this compound has significantly advanced our understanding of the molecular mechanisms underlying laminopathies.
Future research in this area should focus on further elucidating the upstream triggers of p38 MAPK activation in LMNA mutant cells. A deeper understanding of the interplay between the defective nuclear lamina, mechanotransduction, and cellular stress signaling may reveal novel therapeutic targets. Additionally, exploring combinatorial therapies that address multiple aspects of the disease pathology, such as correcting the underlying genetic defect and mitigating downstream cellular stress, may hold promise for the development of effective treatments for these devastating diseases.
References
- 1. pfizer.com [pfizer.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Hutchinson-Gilford Progeria Syndrome: An Overview of the Molecular Mechanism, Pathophysiology and Therapeutic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The progeria research foundation 10th international scientific workshop; researching possibilities, ExTENding lives – webinar version scientific summary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of treatment strategies for Hutchinson-Gilford Progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of the aging related LMNA splice variant progerin in dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of progerin-induced telomere dysfunction in HGPS premature cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Efficacy and Safety of this compound (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of MAPK pathways links LMNA mutations to cardiomyopathy in Emery-Dreifuss muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of ARRY-371797: A p38 MAPK Inhibitor for LMNA-Related Cardiomyopathy
A Technical Guide on the Discovery, Development, and Discontinuation of a Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARRY-371797 (later PF-07265803) was a potent and selective, orally available small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK) developed by Array BioPharma and later acquired by Pfizer. It was investigated as a targeted therapy for symptomatic dilated cardiomyopathy (DCM) arising from mutations in the lamin A/C gene (LMNA). This aggressive form of cardiomyopathy has a high unmet medical need. Preclinical studies in a mouse model of LMNA-related DCM demonstrated the potential of this compound to prevent adverse cardiac remodeling. Early clinical data from a Phase 2 trial showed promising improvements in functional capacity. However, the subsequent Phase 3 REALM-DCM trial was terminated prematurely due to a futility analysis, which indicated that the trial was unlikely to meet its primary endpoint. This guide provides an in-depth technical overview of the discovery, development, and eventual discontinuation of this compound, summarizing key preclinical and clinical data, experimental methodologies, and the underlying scientific rationale.
Introduction: The Challenge of LMNA-Related Dilated Cardiomyopathy
Mutations in the LMNA gene, which encodes the nuclear envelope proteins lamin A and lamin C, are a significant cause of inherited dilated cardiomyopathy, accounting for approximately 6% of cases.[1] This genetic disorder, often termed "cardiolaminopathy," is characterized by an aggressive disease course with a high incidence of life-threatening arrhythmias, progressive heart failure, and an increased risk of sudden cardiac death.[2][3]
The pathophysiology of LMNA-related DCM is complex and not fully elucidated. However, a growing body of evidence points to the hyperactivation of cellular stress signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) cascade, as a key driver of the disease.[4][5][6] This understanding provided the scientific rationale for investigating a targeted inhibitor of p38α MAPK as a potential therapeutic intervention.
The Target: p38α MAPK Signaling in Cardiac Pathophysiology
The p38 MAPKs are a family of serine/threonine kinases that are activated in response to a variety of extracellular stimuli and cellular stresses, including inflammatory cytokines, osmotic shock, and oxidative stress. In the context of LMNA-related DCM, mutations in the lamin proteins are thought to induce cellular stress, leading to the activation of the p38 MAPK pathway in cardiomyocytes.[7]
Activated p38α MAPK can lead to a cascade of downstream events that contribute to the pathology of heart failure, including:
-
Cardiomyocyte apoptosis: Programmed cell death of heart muscle cells.[7]
-
Pathological cardiac hypertrophy: An abnormal increase in the size of cardiomyocytes.[7]
-
Fibrosis: The excessive formation of fibrous connective tissue in the heart muscle.
-
Inflammation: The recruitment and activation of inflammatory cells in the heart.
-
Decreased contractility: A reduction in the force of heart muscle contraction.[7]
Signaling Pathway
Caption: p38 MAPK Signaling Pathway in LMNA-Related Cardiomyopathy.
Preclinical Discovery and Development
While specific details regarding the initial discovery and medicinal chemistry of this compound are not extensively published, it emerged from Array BioPharma's research program focused on potent and selective kinase inhibitors.
The primary preclinical evidence for the therapeutic potential of this compound in LMNA-related DCM came from studies in the LmnaH222P/H222P knock-in mouse model. This model recapitulates key features of the human disease, including the development of dilated cardiomyopathy.[4][5][6]
Key Preclinical Study in LmnaH222P/H222P Mice
A pivotal study demonstrated that treatment with this compound could prevent the development of cardiac dysfunction in LmnaH222P/H222P mice.[5][6]
Experimental Protocol: Echocardiography in Murine Model
-
Animal Model: LmnaH222P/H222P mice and wild-type littermates.
-
Intervention: Treatment with this compound or placebo.
-
Echocardiography: Transthoracic echocardiography was performed on conscious or lightly anesthetized mice using a high-frequency ultrasound system.
-
Measurements: M-mode images of the left ventricle were acquired from the parasternal short-axis view to measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs). Left ventricular fractional shortening (LVFS) was calculated as: ((LVIDd - LVIDs) / LVIDd) * 100%.
Preclinical Efficacy Data
| Parameter | Placebo-Treated LmnaH222P/H222P Mice | This compound-Treated LmnaH222P/H222P Mice | Key Finding |
| Left Ventricular Dilatation | Significant increase | Prevented | This compound prevented the increase in left ventricular dimensions.[5][6] |
| Fractional Shortening | Significant deterioration | Prevented | This compound preserved systolic function.[5][6] |
These promising preclinical results provided a strong rationale for advancing this compound into clinical development for patients with LMNA-related DCM.
Clinical Development Program
The clinical development of this compound for LMNA-related DCM involved a Phase 2 trial and a subsequent Phase 3 trial.
Phase 2 Clinical Trial (NCT02057341)
This was an open-label, single-arm study designed to assess the safety, efficacy, and pharmacokinetics of this compound in patients with symptomatic LMNA-related DCM.[8][9][10]
Experimental Protocol: 6-Minute Walk Test (6MWT)
The 6MWT is a standardized assessment of functional capacity. The protocol generally involves the following steps:
-
Patients are instructed to walk as far as possible in 6 minutes on a flat, hard surface, typically a 30-meter corridor.
-
Standardized encouragement is provided at specific intervals.
-
The total distance walked in 6 minutes is recorded.
-
Vital signs and patient-reported symptoms (e.g., dyspnea) are monitored before and after the test.
Phase 2 Efficacy and Safety Data
| Endpoint | Baseline | Week 12 | Key Findings |
| Efficacy | |||
| Mean 6-Minute Walk Test (6MWT) Distance | 314 m (median) | Increase of 69 m (mean) | Statistically significant improvement in functional capacity.[9][10] |
| Median NT-proBNP Concentration | 1409 pg/mL | 848 pg/mL | Reduction in a key biomarker of cardiac stress.[9][10] |
| Mean Left Ventricular Ejection Fraction (LVEF) | 39% | Stable | No significant change in LVEF was observed.[7] |
| Safety | - | - | This compound was generally well-tolerated.[9][10] |
The positive results from the Phase 2 trial, suggesting improvements in functional capacity and a reduction in cardiac biomarkers, supported the decision to proceed to a larger, pivotal Phase 3 study.[10]
Phase 3 Clinical Trial: REALM-DCM (NCT03439514)
The REALM-DCM study was a multinational, randomized, double-blind, placebo-controlled Phase 3 trial designed to definitively evaluate the efficacy and safety of this compound in patients with symptomatic LMNA-related DCM.[11][12]
Study Design
Caption: REALM-DCM Phase 3 Trial Design.
Phase 3 Efficacy Data (at Week 24)
| Endpoint | This compound (n=40) | Placebo (n=37) | p-value |
| Change from Baseline in 6MWT Distance (median) | +21 m | +3 m | 0.82 |
| Change from Baseline in KCCQ-PL Score (median) | +2.4 | - | 0.54 |
| Change from Baseline in KCCQ-TS Score (median) | +5.3 | - | 0.48 |
| Change from Baseline in NT-proBNP (pg/mL, median) | -339.4 | - | 0.17 |
KCCQ-PL: Kansas City Cardiomyopathy Questionnaire Physical Limitation Score; KCCQ-TS: Kansas City Cardiomyopathy Questionnaire Total Symptom Score.
Discontinuation of the Development Program
In August 2022, Pfizer announced the discontinuation of the REALM-DCM trial and the development of PF-07265803 (this compound).[13][14] This decision was based on the recommendation of an independent Data Monitoring Committee following an interim futility analysis. The analysis concluded that the study was unlikely to meet its primary endpoint, the change from baseline in the 6-minute walk test distance at 24 weeks.[13] It is important to note that the discontinuation was not due to safety concerns.[13][14]
Discussion and Future Perspectives
The journey of this compound highlights both the promise and the challenges of developing targeted therapies for rare genetic diseases. While the scientific rationale for inhibiting p38α MAPK in LMNA-related DCM was strong and supported by preclinical and early clinical data, the Phase 3 trial did not demonstrate a significant clinical benefit.
Several factors may have contributed to this outcome:
-
Complexity of the Pathophysiology: While p38 MAPK activation is a component of the disease, other signaling pathways and cellular defects likely play crucial roles that were not addressed by this targeted therapy.
-
Disease Heterogeneity: The clinical presentation and progression of LMNA-related DCM can be variable, and it is possible that only a subset of patients might have responded to p38 MAPK inhibition.
-
Choice of Primary Endpoint: The 6-minute walk test, while a validated measure of functional capacity, may not have been sensitive enough to detect a therapeutic effect in this patient population over the 24-week timeframe.
Despite the disappointing outcome of the REALM-DCM trial, the research into this compound has provided valuable insights into the role of p38 MAPK signaling in LMNA-related cardiomyopathy and has underscored the complexities of translating preclinical findings into clinical success in rare diseases. Future research in this area may focus on combination therapies that target multiple pathogenic pathways or on the development of more sensitive biomarkers and clinical endpoints for this devastating disease.
Conclusion
This compound represented a rational, mechanism-based approach to treating LMNA-related dilated cardiomyopathy. Its development journey from promising preclinical data and a positive Phase 2 signal to a negative Phase 3 outcome serves as an important case study for the field of rare disease drug development. The data and knowledge generated from the this compound program will undoubtedly inform future efforts to develop effective therapies for patients with this and other genetic cardiomyopathies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. DNA Damage Response/TP53 Pathway Is Activated and Contributes to the Pathogenesis of Dilated Cardiomyopathy Associated With LMNA (Lamin A/C) Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of MAPK pathways links LMNA mutations to cardiomyopathy in Emery-Dreifuss muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Lamin A/C Gene Mutations in the Signaling Defects Leading to Cardiomyopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of this compound in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Broad Spectrum of LMNA Cardiac Diseases: From Molecular Mechanisms to Clinical Phenotype [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
The Scientific Rationale for Targeting p38 MAPK in Genetic Cardiomyopathies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Genetic cardiomyopathies, a heterogeneous group of heart muscle diseases, present a significant therapeutic challenge. Emerging evidence points to the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a critical mediator in the pathogenesis of these disorders. Chronic activation of p38 MAPK in cardiomyocytes is implicated in key pathological processes including maladaptive cardiac hypertrophy, apoptosis, inflammation, and fibrosis. This technical guide provides an in-depth analysis of the scientific rationale for targeting p38 MAPK as a therapeutic strategy in genetic cardiomyopathies. It summarizes key experimental findings, details relevant methodologies, and visualizes the complex signaling networks, offering a comprehensive resource for researchers and drug development professionals in the field.
The p38 MAPK Signaling Pathway in Cardiac Pathophysiology
The p38 MAPK family, comprising four isoforms (α, β, γ, and δ), are stress-activated protein kinases that play a pivotal role in the cellular response to a wide array of extracellular stimuli.[1] In the context of the heart, the p38α and p38β isoforms are predominantly expressed and have been the focus of most research.[2] The canonical p38 MAPK signaling cascade is initiated by upstream MAPK kinase kinases (MAP3Ks), which phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6.[1] These MKKs, in turn, dually phosphorylate p38 MAPK on threonine and tyrosine residues, leading to its activation.[1]
Activated p38 MAPK phosphorylates a multitude of downstream substrates, including other protein kinases such as MAPK-activated protein kinase 2/3 (MK2/3) and transcription factors like activating transcription factor 2 (ATF2), myocyte enhancer factor 2 (MEF2), and STAT1.[3][4] The activation of these downstream effectors orchestrates a complex cellular response that, when chronically sustained, contributes to the pathological remodeling seen in cardiomyopathies.
Role in Cardiac Hypertrophy
The role of p38 MAPK in cardiac hypertrophy is complex and appears to be context-dependent. While some in vitro studies using neonatal cardiomyocytes suggest a pro-hypertrophic role for p38 activation, in vivo evidence presents a more nuanced picture.[5][6] Several studies have shown that pharmacological inhibition or genetic deletion of p38α can attenuate the hypertrophic response to certain stimuli.[3] However, other research has surprisingly demonstrated that targeted inhibition of p38 MAPK can actually promote hypertrophic cardiomyopathy, potentially through the upregulation of the calcineurin-NFAT signaling pathway.[7][8][9][10] This suggests a potential antagonistic relationship between the p38 MAPK and calcineurin-NFAT pathways in regulating cardiac growth.
Involvement in Apoptosis and Fibrosis
Chronic activation of p38 MAPK is widely regarded as a pro-apoptotic signal in cardiomyocytes.[3] This is supported by evidence from both in vivo and ex vivo models of cardiac injury where p38 MAPK inhibition has been shown to reduce apoptosis.[3] The pro-apoptotic effects of p38 MAPK are mediated through various downstream targets that can influence mitochondrial-mediated cell death pathways.[3][11]
Furthermore, p38 MAPK activation is strongly associated with the development of cardiac fibrosis.[6] It promotes the differentiation of cardiac fibroblasts into myofibroblasts, the primary cell type responsible for extracellular matrix deposition.[6] Inhibition of p38 has been shown to decrease cardiac fibrosis and the production of pro-inflammatory cytokines that contribute to a fibrotic environment.[6]
Genetic Cardiomyopathies and p38 MAPK Activation
Several lines of evidence implicate aberrant p38 MAPK signaling in the pathogenesis of specific genetic cardiomyopathies.
-
Dilated Cardiomyopathy (DCM): In a hamster model of DCM, increased p38 MAPK activity was observed before the onset of significant cardiac dysfunction.[12] Chronic treatment with a p38 MAPK inhibitor in this model ameliorated myocardial fibrosis and preserved left ventricular function.[11] Furthermore, in a mouse model of DCM caused by a mutation in the lamin A/C gene (LMNA), hyperactivation of the p38α signaling pathway was identified, and treatment with a p38α inhibitor prevented left ventricular dilatation and functional decline.[13]
-
Hypertrophic Cardiomyopathy (HCM): While the direct role of p38 in HCM-causing mutations is still under investigation, the complex interplay between p38 and hypertrophic signaling pathways, as discussed earlier, suggests its potential involvement. As targeted inhibition of p38 can paradoxically promote hypertrophy, a careful understanding of the specific genetic context is crucial.[7][8][9][10]
-
Arrhythmogenic Cardiomyopathy (AC): Recent studies have highlighted a role for the p38 MAPK pathway in the development of the right ventricle, with implications for diseases like arrhythmogenic right ventricular cardiomyopathy (ARVC).[14][15]
Quantitative Data from Key Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the therapeutic potential of targeting p38 MAPK in cardiomyopathy models.
| Cardiomyopathy Model | Intervention | Key Quantitative Outcomes | Reference |
| BIO14.6 Hamster (DCM) | Chronic p38 MAPK inhibitor (SB203580 or FR167653) | Decreased TUNEL-positive (apoptotic) myocytes; Reduced interstitial fibrosis; Preserved LV contractile function. | [11] |
| Dahl Salt-Sensitive Rat (DCM) | p38 MAPK inhibitor (FR167653) post-LV reduction surgery | 4-week survival rate: 90% (FR167653) vs. 65% (vehicle); Significant reduction in p38 MAPK phosphorylation, NF-κB activation, and inflammatory cytokine expression. | [16] |
| LmnaH222P/H222P Mouse (DCM) | p38α inhibitor (ARRY-371797) | Prevention of left ventricular dilatation and deterioration of fractional shortening compared to placebo. | [13] |
| β2-Adrenergic Receptor Transgenic Mouse (Cardiomyopathy) | Dominant-negative p38α MAPK | Complete rescue of depressed LV ejection fraction; Diminished apoptosis and fibrosis. | [17] |
Experimental Protocols
Western Blot Analysis for Phosphorylated p38 MAPK
This protocol is a standard method for assessing the activation state of p38 MAPK in cardiac tissue lysates.
-
Sample Preparation:
-
Homogenize frozen ventricular tissue in lysis buffer supplemented with protease and phosphatase inhibitors.[18]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[19]
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18][19]
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.[20]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated p38 MAPK signal to the total p38 MAPK signal from the same blot after stripping and re-probing, or to a loading control like GAPDH.[19]
-
p38 MAPK Activity Assay
This kinase assay directly measures the enzymatic activity of immunoprecipitated p38 MAPK.
-
Immunoprecipitation:
-
Incubate 200-500 µg of protein lysate with an anti-p38 MAPK antibody for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours or overnight at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the bead pellet in kinase assay buffer containing a specific substrate for p38 MAPK (e.g., recombinant ATF2) and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF2).
-
Quantify the phosphorylation signal as described in the Western blot protocol.
-
Visualizing the Networks: Signaling Pathways and Workflows
The Core p38 MAPK Signaling Pathway
Caption: Core p38 MAPK signaling cascade in cardiomyocytes.
Experimental Workflow for Assessing p38 MAPK Inhibition
Caption: Workflow for evaluating p38 MAPK inhibitors.
Therapeutic Strategies and Clinical Landscape
The compelling preclinical data have positioned p38 MAPK as an attractive therapeutic target for cardiovascular diseases. Several small molecule inhibitors of p38 MAPK have been developed and evaluated in clinical trials, primarily for inflammatory diseases and acute coronary syndromes.[21]
Losmapimod is one such inhibitor that has undergone extensive clinical investigation. While a Phase 3 trial in patients with acute myocardial infarction did not meet its primary endpoint of reducing major ischemic cardiovascular events, the drug was well-tolerated.[22] More recently, a p38α/β inhibitor, this compound (now known as PF-06896289), showed promise in a Phase 2 study of patients with LMNA-related DCM, demonstrating improvements in functional capacity.[23] However, a subsequent Phase 3 trial (REALM-DCM) was terminated as it was not expected to meet its primary endpoint.[22]
These clinical trial outcomes highlight the complexities of translating preclinical findings to human disease. The specific genetic context, the timing of intervention, and the particular p38 isoform being targeted are all critical factors that will influence therapeutic efficacy.
Future Directions and Conclusion
Targeting the p38 MAPK pathway remains a promising, albeit challenging, therapeutic avenue for genetic cardiomyopathies. Future research should focus on:
-
Isoform-specific inhibition: Developing inhibitors that can selectively target different p38 isoforms to potentially enhance efficacy and reduce off-target effects.
-
Patient stratification: Identifying biomarkers that can predict which patients with genetic cardiomyopathies are most likely to respond to p38 MAPK inhibition.
-
Combination therapies: Exploring the potential of combining p38 MAPK inhibitors with other therapeutic agents that target distinct pathological pathways in cardiomyopathy.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAP Kinases in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Frontiers | The case for inhibiting p38 mitogen-activated protein kinase in heart failure [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling [jci.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. p38 MAPK reins in right ventricular growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - p38 MAPK reins in right ventricular growth [jci.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Inhibition of p38α MAPK rescues cardiomyopathy induced by overexpressed β2-adrenergic receptor, but not β1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Therapeutic potential of p38 MAP kinase inhibition in the management of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ARRY-371797 in Animal Models of Heart Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARRY-371797, also known as PF-07265803, is a potent and selective, orally bioavailable, small-molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a key cascade in the cellular response to stress and inflammation. In the context of cardiac pathology, particularly in genetic cardiomyopathies such as those caused by mutations in the lamin A/C gene (LMNA), this pathway is pathologically hyperactivated.[3][4][5] This sustained activation contributes to adverse cardiac remodeling through mechanisms including cardiomyocyte apoptosis, pathological hypertrophy, and decreased contractility.[4] Preclinical studies in a genetically defined mouse model of LMNA-related dilated cardiomyopathy have demonstrated the therapeutic potential of this compound in mitigating disease progression.[3][6]
These application notes provide a comprehensive overview of the dosage and administration of this compound in a relevant animal model of heart disease, detailed experimental protocols, and a summary of its mechanism of action.
Mechanism of Action: p38 MAPK Inhibition in LMNA-Related Cardiomyopathy
In dilated cardiomyopathy associated with LMNA mutations, the dysfunctional lamin A/C protein leads to cellular stress, which in turn activates the p38 MAPK signaling cascade.[4] As depicted in the signaling pathway diagram below, upstream kinases such as MAP kinase kinase (MKK) 6 phosphorylate and activate p38α.[6] Activated p38α then phosphorylates downstream targets, leading to a cascade of events that include enhanced cardiomyocyte apoptosis, pathological hypertrophy, reduced contractility, and increased expression of cardiac stress markers like brain natriuretic peptide (BNP).[4] this compound selectively inhibits the α-isoform of p38 MAPK, thereby blocking these downstream pathological consequences.[3][4]
Dosage and Administration in Animal Models
The primary animal model utilized to investigate the efficacy of this compound in the context of genetic cardiomyopathy is the LmnaH222P/H222P mouse model. This model recapitulates key features of human dilated cardiomyopathy caused by LMNA mutations.[3][6]
Table 1: this compound Dosage and Administration in LmnaH222P/H222P Mouse Model
| Parameter | Details | Reference |
| Animal Model | LmnaH222P/H222P mice | [6] |
| Drug | This compound | [6] |
| Dose | 30 mg/kg | [6] |
| Frequency | Twice a day | [6] |
| Route of Administration | Oral gavage | [6] |
| Vehicle | Water for Injection (WFI) | [6] |
| Concentration | 0.5 mg/ml | [6] |
| Treatment Initiation | 16 weeks of age | [6] |
| Treatment Duration | 4 weeks (until 20 weeks of age) | [6] |
Table 2: Key Preclinical Efficacy Outcomes in LmnaH222P/H222P Mice
| Outcome Measure | Effect of this compound Treatment | Reference |
| Left Ventricular Dilatation | Prevented | [3][6] |
| Fractional Shortening | Prevented deterioration | [3][6] |
| Gene Expression (Sarcomere Organization) | Reduced expression of Mlc-1a and Acta2 | [6] |
| Gene Expression (Natriuretic Peptides) | Reduced expression of Nppa and NppB | [6] |
| Cardiac Fibrosis (Collagen Gene Expression) | No significant effect | [3][6] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound in Mice
Objective: To prepare and administer this compound to the LmnaH222P/H222P mouse model of dilated cardiomyopathy.
Materials:
-
This compound (Array BioPharma)
-
Water for Injection (WFI) (e.g., Gibco)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 ml syringes
Procedure:
-
Preparation of Dosing Solution:
-
On each day of dosing, freshly prepare the this compound solution.
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in WFI to a final concentration of 0.5 mg/ml.[6]
-
Vortex thoroughly to ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered. The dose is 30 mg/kg.[6]
-
Calculate the volume: Volume (ml) = (Mouse Weight (kg) * 30 mg/kg) / 0.5 mg/ml.
-
Gently restrain the mouse.
-
Administer the calculated volume of this compound solution or an equivalent volume of WFI (for the placebo group) via oral gavage.[6]
-
Perform the administration twice daily.[6]
-
Monitor the animals for any signs of distress post-administration.
-
-
Treatment Schedule:
Protocol 2: Experimental Workflow for Efficacy Evaluation
Objective: To outline the workflow for evaluating the efficacy of this compound in a preclinical mouse model of heart disease.
Discussion and Future Directions
The available preclinical data strongly support the therapeutic hypothesis of p38α MAPK inhibition with this compound in the context of LMNA-related dilated cardiomyopathy. The dosage of 30 mg/kg administered twice daily via oral gavage was effective in preventing key aspects of cardiac remodeling in the LmnaH222P/H222P mouse model.[6]
It is important to note that while Phase 2 clinical trials in patients with LMNA-related DCM showed promising results, a subsequent Phase 3 trial was discontinued due to the unlikelihood of meeting its primary endpoint.[1][7] This highlights the complexities of translating preclinical findings to clinical success.
Currently, there is a lack of published data on the use of this compound in other common animal models of heart disease, such as transverse aortic constriction (TAC) or myocardial infarction-induced heart failure. Future research could explore the utility of this compound in these models to determine if its cardioprotective effects extend beyond the specific pathophysiology of LMNA-related cardiomyopathy. Such studies would be valuable in defining the broader potential of p38α MAPK inhibition as a therapeutic strategy for heart failure.
References
- 1. pfizer.com [pfizer.com]
- 2. Long-Term Efficacy and Safety of this compound (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy – LMNA Cardiac [lmnacardiac.org]
Application Notes and Protocols: Assessing the Efficacy of ARRY-371797 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARRY-371797 (also known as PF-07265803) is a potent and selective, orally available small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway is a critical mediator of cellular responses to inflammatory and stress stimuli.[4][5][6] Dysregulation of this pathway is implicated in a variety of diseases. Notably, hyperactivation of the p38 MAPK pathway has been identified as a key pathogenic mechanism in dilated cardiomyopathy (DCM) associated with mutations in the lamin A/C gene (LMNA).[1][7][8] In cellular and animal models of LMNA-related DCM, the loss of functional lamin proteins leads to cellular stress, activating the p38 MAPK pathway and resulting in downstream effects such as cardiomyocyte apoptosis and inflammation.[1][8]
These application notes provide detailed protocols for assessing the efficacy of this compound in relevant cell culture models by measuring its ability to inhibit the p38 MAPK pathway and mitigate downstream cellular phenotypes.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade typically activated by environmental stresses and inflammatory cytokines.[4][5][6][9] The cascade begins with the activation of a MAPKKK (e.g., ASK1, TAK1), which then phosphorylates and activates a MAPKK (MKK3 or MKK6). These MAPKKs, in turn, phosphorylate and activate p38 MAPK on threonine and tyrosine residues within a conserved TGY motif.[4] Activated p38 MAPK translocates to the nucleus to phosphorylate various transcription factors and downstream kinases, such as MAPK-activated protein kinase 2 (MAPKAPK-2).[9] A key substrate of MAPKAPK-2 is Heat Shock Protein 27 (HSP27).[10] Phosphorylation of HSP27 is a reliable biomarker for p38 MAPK pathway activation.[7][10] this compound selectively inhibits the p38α isoform, preventing the phosphorylation of its downstream targets.
Recommended Cell Culture Models
The choice of cell model is critical for accurately assessing the efficacy of this compound.
-
Patient-Derived iPSC-Cardiomyocytes (iPSC-CMs) with LMNA Mutations : This is the most physiologically relevant model. iPSCs derived from patients with LMNA-related DCM can be differentiated into cardiomyocytes, which exhibit disease-relevant phenotypes such as nuclear abnormalities and hyperactivated p38 MAPK signaling.[11][12][13] These cells provide an ideal platform for testing the ability of this compound to reverse disease-specific cellular defects.
-
Engineered Cell Lines : Standard cell lines such as HEK293 or HeLa can be genetically engineered to express mutant LMNA proteins.[2] While less physiologically representative than iPSC-CMs, they offer higher throughput and reproducibility for initial screening and mechanistic studies.
-
Primary Cardiomyocytes : Neonatal rat ventricular myocytes (NRVMs) can be used to model general cardiac stress responses.[14] While not specific to LMNA mutations, they are a well-established model for studying cardiomyocyte hypertrophy and apoptosis, processes influenced by p38 MAPK.
-
Standard Cell Lines for Pathway Validation : Cell lines like HeLa or THP-1 can be stimulated with agonists like Anisomycin, Sorbitol, or Lipopolysaccharide (LPS) to robustly activate the p38 MAPK pathway.[1] These models are excellent for confirming the direct inhibitory activity of this compound on the p38 MAPK pathway.
Experimental Protocols
The following protocols describe key assays to determine the in vitro efficacy of this compound. An overarching experimental workflow is depicted below.
Protocol 1: Western Blot for Phospho-HSP27
This protocol allows for the semi-quantitative assessment of p38 MAPK pathway inhibition by measuring the phosphorylation state of its downstream target, HSP27.
Materials:
-
Cell culture model of choice
-
This compound
-
p38 MAPK stimulus (e.g., Anisomycin, optional)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82), Rabbit anti-HSP27, Rabbit anti-phospho-p38, Rabbit anti-p38
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1-2 hours. If using a stimulated model, add the stimulus (e.g., 10 µg/mL Anisomycin) for the final 30 minutes of the this compound incubation.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with 100-150 µL of RIPA buffer containing inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysates at 13,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Transfer: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-HSP27, diluted 1:1000) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total HSP27 and a loading control like GAPDH.
Protocol 2: ELISA for Phospho-HSP27 or p38 Activity
Commercially available ELISA kits provide a quantitative method for measuring p38 activity or the phosphorylation of its substrates.
Materials:
-
Cell lysates prepared as in Protocol 1.
-
Commercial ELISA kit for Phospho-HSP27 (Ser82) or p38 Kinase Activity (e.g., one that uses ATF2 as a substrate).[4]
-
Microplate reader.
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, this typically involves adding normalized cell lysates to wells pre-coated with a capture antibody (e.g., total HSP27 antibody).
-
A detection antibody that specifically recognizes the phosphorylated form of the protein (e.g., anti-phospho-HSP27) is then added.
-
A substrate is added that generates a colorimetric or fluorometric signal, which is proportional to the amount of phosphorylated protein.
-
Read the absorbance or fluorescence on a microplate reader.
-
Calculate the concentration of the phosphorylated protein based on a standard curve.
Protocol 3: Cytokine Release Assay
Since the p38 MAPK pathway is a key regulator of pro-inflammatory cytokine production, measuring the release of cytokines like TNF-α and IL-6 can be an effective readout of this compound activity, particularly in immune cells or stimulated cardiomyocytes.
Materials:
-
Cell model (e.g., THP-1 monocytes or iPSC-CMs)
-
This compound
-
Stimulus (e.g., LPS for THP-1 cells)
-
Commercial ELISA kit for human TNF-α or IL-6
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate. Pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulation: Add a stimulus (e.g., 1 µg/mL LPS) to induce cytokine production and incubate for 6-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Perform an ELISA on the supernatant according to the manufacturer's protocol to quantify the concentration of TNF-α or IL-6.
-
Analyze the data to determine the dose-dependent inhibition of cytokine release by this compound.
Data Presentation
Quantitative data should be summarized to allow for clear comparison between treatment groups.
Table 1: Inhibition of HSP27 Phosphorylation by this compound
| This compound Conc. | p-HSP27/Total HSP27 Ratio (Western Blot Densitometry) | p-HSP27 Concentration (pg/mL) (ELISA) | % Inhibition |
|---|---|---|---|
| Vehicle Control | 1.00 ± 0.12 | 500 ± 45 | 0% |
| 1 nM | 0.85 ± 0.10 | 420 ± 38 | 16% |
| 10 nM | 0.45 ± 0.08 | 215 ± 25 | 57% |
| IC₅₀ (nM) | ~15 | ~12 | - |
| 100 nM | 0.12 ± 0.05 | 65 ± 15 | 87% |
| 1 µM | 0.05 ± 0.02 | 22 ± 8 | 95.6% |
Data are represented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on LPS-Induced Cytokine Release in THP-1 Cells
| This compound Conc. | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 |
|---|---|---|---|---|
| Vehicle Control | 1250 ± 110 | 0% | 850 ± 70 | 0% |
| 1 nM | 1050 ± 95 | 16% | 710 ± 65 | 16.5% |
| 10 nM | 600 ± 55 | 52% | 400 ± 42 | 52.9% |
| IC₅₀ (nM) | ~9 | - | ~9.5 | - |
| 100 nM | 150 ± 20 | 88% | 95 ± 18 | 88.8% |
| 1 µM | 45 ± 12 | 96.4% | 30 ± 10 | 96.5% |
Data are represented as mean ± SD from three independent experiments.
References
- 1. mesoscale.com [mesoscale.com]
- 2. The effect of the lamin A and its mutants on nuclear structure, cell proliferation, protein stability, and mobility in embryonic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. embopress.org [embopress.org]
- 7. Phospho-HSP27 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation – ScienceOpen [scienceopen.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. molbiolcell.org [molbiolcell.org]
- 12. LMNA-Related Dilated Cardiomyopathy: Single-Cell Transcriptomics during Patient-Derived iPSC Differentiation Support Cell Type and Lineage-Specific Dysregulation of Gene Expression and Development for Cardiomyocytes and Epicardium-Derived Cells with Lamin A/C Haploinsufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Cellular and Animal Models of Striated Muscle Laminopathies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p38 MAPK Activation Following ARRY-371797 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ARRY-371797 is a potent and selective oral inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation.[3][4][5] Hyperactivation of this pathway has been implicated in the pathophysiology of various diseases, including LMNA-related dilated cardiomyopathy.[1][6] this compound has been investigated as a therapeutic agent to mitigate the downstream effects of excessive p38 MAPK signaling.[6][7]
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the efficacy of this compound in inhibiting p38 MAPK activation in a cellular context. The protocol outlines the necessary steps from cell culture and treatment to data acquisition and analysis, enabling researchers to quantitatively assess the phosphorylation status of p38 MAPK as a marker of its activation.
Signaling Pathway
Cellular stressors and inflammatory cytokines activate upstream kinases, which in turn phosphorylate p38 MAPK at threonine 180 and tyrosine 182, leading to its activation.[4][5][8] Activated p38 MAPK then phosphorylates a variety of downstream substrates, including transcription factors and other kinases, to regulate cellular processes like apoptosis, hypertrophy, and inflammation.[6][9] this compound selectively inhibits the kinase activity of p38α MAPK, thereby preventing the phosphorylation of its downstream targets.[7]
Experimental Protocol
This protocol is designed for cultured cells and may require optimization for specific cell lines or experimental conditions.
Materials and Reagents
-
Cell Line: Appropriate for the research question (e.g., HeLa, C6, NIH/3T3 cells).
-
This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store at -20°C.
-
p38 MAPK Activator (Optional Positive Control): Anisomycin, UV radiation, or Sorbitol.[4][10]
-
Primary Antibodies:
-
Rabbit anti-Phospho-p38 MAPK (Thr180/Tyr182) antibody (e.g., from Invitrogen, Abcam, or Cell Signaling Technology).[3][4][8][9][11][12] Recommended dilution: 1:1000.
-
Rabbit or Mouse anti-Total p38 MAPK antibody (e.g., from Cell Signaling Technology or GeneTex).[13][14] Recommended dilution: 1:1000.
-
Loading Control Antibody (e.g., anti-β-actin, anti-GAPDH, or anti-α-Tubulin). Recommended dilution: 1:1000 to 1:5000.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Cell Lysis Buffer: RIPA buffer or a similar buffer containing protease and phosphatase inhibitors.[11]
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Protein Assay Reagent: (e.g., BCA or Bradford assay kit).
-
Transfer Buffer.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[5]
-
Wash Buffer: TBST.
-
Chemiluminescent Substrate: (e.g., ECL).
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free media for a few hours to overnight to reduce basal signaling, if necessary.[11]
-
Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
(Optional) For a positive control of p38 activation and to demonstrate the inhibitory effect of this compound, stimulate the cells with a known p38 activator (e.g., 10 µg/mL anisomycin for 30 minutes) in the presence or absence of the inhibitor.[10][18]
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[18]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL for a well of a 6-well plate) to each well.[15][18]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[18]
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.[18]
-
Centrifuge the lysates at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[18][19]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[19]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[14][17]
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
For analysis, strip the membrane and re-probe with the primary antibody for total p38 MAPK and a loading control. Alternatively, run parallel gels for each antibody.
-
Quantify the band intensities using densitometry software. Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal to determine the relative phosphorylation level.[17][20] Further normalization to the loading control can account for any loading inaccuracies.
-
Data Presentation
Quantitative data from the Western blot analysis can be summarized in a table for clear comparison of the effects of this compound on p38 MAPK phosphorylation.
| Treatment Group | This compound Conc. | p38 Activator | Normalized p-p38/Total p38 Ratio (Mean ± SD) | % Inhibition of p38 Phosphorylation |
| Vehicle Control | 0 µM | - | 1.00 ± 0.12 | N/A |
| Activator Only | 0 µM | + | 5.20 ± 0.45 | 0% |
| This compound | 0.1 µM | + | 3.85 ± 0.30 | 32.1% |
| This compound | 1 µM | + | 1.50 ± 0.21 | 88.1% |
| This compound | 10 µM | + | 1.05 ± 0.15 | 98.8% |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the experimental setup.
Conclusion
This protocol provides a comprehensive framework for assessing the inhibitory effect of this compound on p38 MAPK activation using Western blot analysis. Accurate quantification of the reduction in p38 MAPK phosphorylation will enable researchers to determine the cellular potency and efficacy of this inhibitor, contributing to a better understanding of its therapeutic potential.
References
- 1. ahajournals.org [ahajournals.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (44-684G) [thermofisher.com]
- 4. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. p38 MAPK Antibody (#9212) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-p38 MAPK (Thr180/Tyr182) (3D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]
- 10. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-p38 (phospho T180 + Y182) antibody [M139] (ab45381) | Abcam [abcam.com]
- 12. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (PA5-85800) [thermofisher.com]
- 13. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Anti-p38 MAPK antibody [HL1006] (GTX635797) | GeneTex [genetex.com]
- 15. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 16. mesoscale.com [mesoscale.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing ARRY-371797 Effects in Mice using Echocardiography
Audience: Researchers, scientists, and drug development professionals.
Introduction
ARRY-371797 (also known as PF-07265803) is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1][2] The p38 MAPK signaling pathway is implicated in the pathophysiology of various cardiovascular diseases, including heart failure and cardiac hypertrophy.[3][4] In preclinical mouse models of dilated cardiomyopathy (DCM) caused by lamin A/C (LMNA) gene mutations, such as the LmnaH222P/H222P mouse, this compound has been shown to have beneficial effects on cardiac structure and function. Specifically, treatment with this compound has been reported to prevent the progression of left ventricular dilatation and the decline in fractional shortening.[1][2][5]
Echocardiography is a non-invasive imaging modality that is essential for the longitudinal assessment of cardiac function in murine models. It allows for the detailed evaluation of cardiac chamber dimensions, wall thickness, and both systolic and diastolic function. These application notes provide a comprehensive overview of the key echocardiographic parameters and a detailed protocol for measuring the therapeutic effects of this compound in mouse models of cardiac disease.
Data Presentation: Key Echocardiographic Parameters
The following table summarizes the critical echocardiographic parameters for assessing the effects of this compound in a mouse model of dilated cardiomyopathy. The data presented are representative of expected outcomes based on published literature.
| Parameter | Abbreviation | Description | Expected Effect of this compound |
| Left Ventricular Structure | |||
| Left Ventricular Internal Diameter, diastole | LVIDd | Diameter of the left ventricle at the end of diastole. | Attenuation of increase |
| Left Ventricular Internal Diameter, systole | LVIDs | Diameter of the left ventricle at the end of systole. | Attenuation of increase |
| Interventricular Septal Thickness, diastole | IVSd | Thickness of the septum between the ventricles in diastole. | Minimal change expected |
| LV Posterior Wall Thickness, diastole | LVPWd | Thickness of the posterior wall of the left ventricle in diastole. | Minimal change expected |
| Left Ventricular Systolic Function | |||
| Fractional Shortening | FS | Percentage change in left ventricular diameter during systole. | Prevention of deterioration |
| Ejection Fraction | EF | Percentage of blood ejected from the left ventricle with each beat. | Prevention of deterioration |
| Left Ventricular Diastolic Function | |||
| Early to Late Diastolic Filling Velocity Ratio | E/A | Ratio of peak velocity of early (E) to late (A) diastolic filling. | Improvement towards normal |
| Isovolumic Relaxation Time | IVRT | Time between aortic valve closure and mitral valve opening. | Normalization |
Signaling Pathway
The diagram below illustrates the p38 MAPK signaling pathway, which is targeted by this compound. In cardiac stress, various stimuli can activate this pathway, leading to downstream effects such as inflammation, fibrosis, and apoptosis, which contribute to adverse cardiac remodeling.
References
- 1. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Lamin A/C Gene Mutations in the Signaling Defects Leading to Cardiomyopathies [frontiersin.org]
- 3. Role of mitogen-activated protein kinase in cardiac hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NT-proBNP as a Biomarker for PF-07265803 Treatment Response in LMNA-Related Dilated Cardiomyopathy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The development of PF-07265803 was discontinued by Pfizer in August 2022 after a Phase 3 trial was deemed unlikely to meet its primary endpoint[1][2]. This decision was not based on safety concerns[1]. The following application notes are for research and informational purposes, based on data from its clinical development.
Introduction
1.1 PF-07265803: A Targeted Therapy for a Rare Disease
PF-07265803 (formerly ARRY-371797) is an orally administered, potent, and selective small-molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway[1]. It was investigated for the treatment of symptomatic dilated cardiomyopathy (DCM) resulting from mutations in the lamin A/C (LMNA) gene[1][3]. LMNA-related DCM is a rare, aggressive form of heart failure characterized by a high frequency of arrhythmias and accelerated disease progression[4]. The pathophysiology is linked to the hyperactivation of the p38 MAPK pathway, which promotes cardiomyocyte apoptosis, hypertrophy, and decreased contractility[4][5].
1.2 NT-proBNP: A Gold Standard Biomarker for Cardiac Stress
N-terminal pro-B-type natriuretic peptide (NT-proBNP) is a peptide fragment released by ventricular myocytes in response to increased myocardial wall stress and pressure overload[6][7][8]. It is a highly sensitive and specific biomarker used for the diagnosis, risk stratification, and monitoring of heart failure[6][8]. Elevated levels of NT-proBNP are strongly correlated with the severity of heart failure and adverse clinical outcomes[6][9]. In the context of drug development, serial measurements of NT-proBNP can provide objective evidence of a therapeutic agent's ability to reduce cardiac stress and improve heart function[6][9].
1.3 Rationale for Use
The rationale for using NT-proBNP as a biomarker for PF-07265803 is based on the drug's mechanism of action. By inhibiting the p38α MAPK pathway, PF-07265803 was hypothesized to mitigate the downstream pathological effects in LMNA-related DCM, including the expression of natriuretic peptides[4]. Therefore, a reduction in NT-proBNP levels in response to treatment would indicate a decrease in myocardial wall stress, suggesting a positive therapeutic effect. Indeed, Phase 2 clinical studies demonstrated that treatment with PF-07265803 led to lower concentrations of NT-proBNP[4][10][11].
Signaling Pathway and Mechanism of Action
Mutations in the LMNA gene lead to cellular stress and subsequent hyperactivation of the p38α MAPK signaling cascade. This activation contributes to the pathological remodeling of the heart and increased expression of cardiac stress biomarkers like NT-proBNP. PF-07265803 selectively inhibits p38α MAPK, aiming to interrupt this pathological process.
References
- 1. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy | Pfizer [pfizer.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. A Study of this compound (PF-07265803) in Patients With Symptomatic Dilated Cardiomyopathy Due to a Lamin A/C Gene Mutation [clinicaltrials.stanford.edu]
- 4. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. jmitra.co.in [jmitra.co.in]
- 7. researchgate.net [researchgate.net]
- 8. NTproBNP: an important biomarker in cardiac diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Long-Term Efficacy and Safety of this compound (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Designing Preclinical Studies with ARRY-371797 for Cardiac Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARRY-371797 (also known as PF-07265803) is a selective, orally bioavailable small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1][2] Preclinical and clinical studies have explored its therapeutic potential in lamin A/C-related dilated cardiomyopathy (LMNA-DCM), a genetic disorder characterized by progressive heart failure, arrhythmias, and increased risk of sudden cardiac death.[3][4][5] Mutations in the LMNA gene lead to cellular stress and hyperactivation of the p38 MAPK pathway, contributing to cardiomyocyte apoptosis, cardiac fibrosis, and myocardial dysfunction.[2][3] this compound aims to mitigate these pathological processes by specifically targeting p38α MAPK.
These application notes provide a comprehensive guide for designing preclinical studies to evaluate the efficacy of this compound in cardiac research, with a focus on LMNA-related dilated cardiomyopathy. The protocols outlined below are based on established methodologies and findings from preclinical investigations of this compound and related cardiac research.
I. Preclinical Animal Model
The LmnaH222P/H222P knock-in mouse model is a well-established and relevant model for studying LMNA-related dilated cardiomyopathy.[1][6] These mice carry a missense mutation in the Lmna gene, homologous to a mutation found in human patients, and develop a phenotype that closely mimics the human disease, including progressive left ventricular dilation, contractile dysfunction, and cardiac fibrosis.[6]
II. Data Presentation: Preclinical Efficacy of this compound
The following tables summarize key quantitative data from a preclinical study evaluating this compound in the LmnaH222P/H222P mouse model.[2]
Table 1: Effect of this compound on Cardiac Function in LmnaH222P/H222P Mice [2]
| Parameter | Treatment Group | Baseline (Mean ± SEM) | 4 Weeks Post-Treatment (Mean ± SEM) |
| Left Ventricular End-Diastolic Diameter (LVEDD), mm | Placebo | 4.2 ± 0.1 | 4.8 ± 0.2 |
| This compound | 4.1 ± 0.1 | 4.2 ± 0.1* | |
| Fractional Shortening (%) | Placebo | 28 ± 2 | 20 ± 3 |
| This compound | 29 ± 2 | 28 ± 2** |
**P<0.05, *P<0.005 between placebo-treated and this compound-treated mice.
Table 2: Effect of this compound on Cardiac Gene Expression in LmnaH222P/H222P Mice [2]
| Gene | Treatment Group | Relative Expression (Fold Change vs. Wild-Type) |
| Mlc-1a (Sarcomere Organization) | Placebo | Increased |
| This compound | Significantly Reduced vs. Placebo | |
| Acta2 (Sarcomere Organization) | Placebo | Increased |
| This compound | Significantly Reduced vs. Placebo | |
| Nppa (Atrial Natriuretic Peptide) | Placebo | Increased |
| This compound | Reduced vs. Placebo | |
| Nppb (Brain Natriuretic Peptide) | Placebo | Increased |
| This compound | Reduced vs. Placebo | |
| Col1a1 (Collagen) | Placebo | Increased |
| This compound | Not Significantly Reduced vs. Placebo | |
| Col1a2 (Collagen) | Placebo | Increased |
| This compound | Not Significantly Reduced vs. Placebo |
III. Experimental Protocols
A. Animal Study Protocol
-
Animal Model: Male and female LmnaH222P/H222P mice and wild-type littermates.
-
Treatment: Begin treatment at an age when the cardiac phenotype is developing (e.g., 6-8 weeks of age).
-
Dosing: Administer this compound or a vehicle control (placebo) orally. A suggested starting dose, based on preclinical studies, could be in the range of 10-30 mg/kg, administered twice daily.[2]
-
Duration: Treat mice for a period sufficient to observe changes in cardiac function and pathology, for example, 4 weeks.[2]
-
Monitoring: Perform serial echocardiography to assess cardiac function at baseline and at the end of the treatment period.
-
Tissue Collection: At the end of the study, euthanize mice and collect heart tissue for histological and molecular analyses.
B. Echocardiographic Assessment of Cardiac Function
-
Anesthesia: Anesthetize mice with isoflurane (1-2% in oxygen).
-
Imaging: Use a high-frequency ultrasound system equipped with a linear-array transducer (e.g., 30-40 MHz).
-
M-mode Imaging: Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measurements: Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculations: Calculate left ventricular fractional shortening (FS) using the formula: FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.
C. Histological Analysis of Cardiac Fibrosis (Picrosirius Red Staining)
-
Tissue Fixation: Fix heart tissue in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections and mount them on glass slides.
-
-
Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
-
Stain in a 0.1% Picrosirius Red solution (in saturated picric acid) for 60 minutes.
-
Differentiate in 0.5% acetic acid for 2 minutes.
-
Dehydrate rapidly through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
-
-
Image Analysis:
-
Acquire images of the stained sections using a brightfield microscope.
-
Quantify the fibrotic area (red-stained collagen) as a percentage of the total myocardial tissue area using image analysis software (e.g., ImageJ).
-
D. Detection of Apoptosis (TUNEL Assay)
-
Tissue Preparation: Use paraffin-embedded heart sections as prepared for fibrosis analysis.
-
TUNEL Staining Protocol: [7][8][9]
-
Deparaffinize and rehydrate sections.
-
Permeabilize the tissue by incubating with Proteinase K (20 µg/mL) for 15 minutes at room temperature.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction using a commercially available kit according to the manufacturer's instructions. This typically involves incubating the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., fluorescein-dUTP).
-
Counterstain the nuclei with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mount the slides with an anti-fade mounting medium.
-
-
Image Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Count the number of TUNEL-positive (apoptotic) nuclei and the total number of nuclei (DAPI-stained).
-
Calculate the apoptotic index as the percentage of TUNEL-positive nuclei relative to the total number of nuclei.
-
IV. Visualizations
Caption: p38 MAPK Signaling Pathway in LMNA-Related Dilated Cardiomyopathy.
Caption: Experimental Workflow for Preclinical Evaluation of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes | PLOS One [journals.plos.org]
- 3. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mouse model carrying H222P-Lmna mutation develops muscular dystrophy and dilated cardiomyopathy similar to human striated muscle laminopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of cardiac apoptosis by [18F]ML-10 in a mouse model of permanent LAD ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Ablation of the DNA Damage Response Pathway Attenuates Lamin-Associated Dilated Cardiomyopathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noninvasive Molecular Imaging of Apoptosis in a Mouse Model of Anthracycline-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ARRY-371797 in High-Throughput Screening for Cardiac Drugs
Introduction
ARRY-371797, also known as PF-07265803, is a potent and selective inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1] The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress and inflammation.[2][3][4] In the context of cardiac physiology, hyperactivation of the p38 MAPK pathway is associated with pathological conditions such as cardiac hypertrophy, fibrosis, and apoptosis, contributing to the progression of heart failure.[2][5][6] Notably, this pathway has been implicated in the pathophysiology of dilated cardiomyopathy (DCM) associated with mutations in the lamin A/C gene (LMNA).[7][8]
These application notes provide a framework for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel small molecules for the treatment of cardiac diseases, particularly those driven by p38 MAPK pathway activation.
Mechanism of Action: The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade that is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This activation leads to the phosphorylation of downstream targets that regulate gene expression and cellular processes. In cardiomyocytes, chronic activation of this pathway can lead to maladaptive remodeling.[2][6]
High-Throughput Screening Workflow
The following workflow outlines a strategy for identifying novel inhibitors of the p38 MAPK pathway for cardiac applications, using this compound as a positive control.
Experimental Protocols
Primary High-Throughput Screening: p38α MAPK Biochemical Assay
Objective: To identify small molecules that directly inhibit the kinase activity of p38α MAPK.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Biotinylated substrate peptide (e.g., Biotin-MEF2C)
-
ATP
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
HTRF® KinEASE™-STK S1 kit (or similar)
-
384-well low-volume white plates
-
Compound library, this compound (positive control), DMSO (negative control)
Protocol:
-
Prepare the compound plates by dispensing test compounds, this compound (e.g., at a final concentration of 1 µM), and DMSO into the 384-well plates.
-
Prepare the enzyme/substrate mix by diluting recombinant p38α MAPK and biotinylated substrate peptide in the assay buffer.
-
Dispense the enzyme/substrate mix into the compound plates.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagents (e.g., Streptavidin-XL665 and STK-Antibody-Cryptate).
-
Incubate the plates in the dark at room temperature for 60 minutes.
-
Read the plates on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls.
Secondary Assay: Cell-Based p38 MAPK Activity
Objective: To confirm the activity of primary hits in a cellular context.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or a relevant cardiac cell line.
-
Cell culture medium.
-
Anisomycin (or other p38 MAPK activator).
-
Primary antibody against phosphorylated HSP27 (p-HSP27).
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
High-content imaging system.
Protocol:
-
Plate hiPSC-CMs in 384-well imaging plates and allow them to mature.
-
Treat the cells with hit compounds or this compound for 1 hour.
-
Stimulate the cells with a p38 MAPK activator (e.g., Anisomycin) for 30 minutes.
-
Fix, permeabilize, and stain the cells with the primary anti-p-HSP27 antibody, followed by the fluorescent secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the fluorescence intensity of p-HSP27 in the cytoplasm, normalized to the cell number (DAPI count).
-
Determine the concentration-dependent inhibition of p-HSP27 phosphorylation for active compounds.
Tertiary Assay: Calcium Transient Imaging
Objective: To assess the effect of confirmed hits on cardiomyocyte calcium handling.
Materials:
-
hiPSC-CMs plated on glass-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Tyrode's solution.
-
Fluorescence microscope with a high-speed camera.
Protocol:
-
Load the hiPSC-CMs with Fluo-4 AM according to the manufacturer's instructions.
-
Wash the cells and replace the medium with Tyrode's solution.
-
Record baseline calcium transients from spontaneously beating cardiomyocytes.
-
Add the test compound at the desired concentration and incubate for a specified period.
-
Record the calcium transients again.
-
Analyze the recorded transients to determine parameters such as amplitude, duration, and decay kinetics.
Data Presentation: Clinical Trial Results for this compound
The following tables summarize the quantitative data from clinical trials of this compound in patients with LMNA-related dilated cardiomyopathy.
Table 1: Phase 2 Study Efficacy Endpoints at Week 12 [9][10]
| Endpoint | Baseline (Median) | Change from Baseline at Week 12 (Mean, 80% CI) |
| 6-Minute Walk Test (6MWT) Distance | 314 m | +69 m (39, 100) |
| NT-proBNP Concentration | 1409 pg/mL | -561 pg/mL (Median decline) |
| Left Ventricular Ejection Fraction | Stable | Not specified |
Table 2: Phase 3 Study (REALM-DCM) Primary and Secondary Outcomes at Week 24 [7]
| Outcome | This compound Group (Median Change from Baseline) | Placebo Group (Median Change from Baseline) | Median Difference (95% CI) | P-value |
| 6-Minute Walk Test Distance | Not specified | Not specified | 4.9 m (-24.2 to 34.1) | 0.82 |
| KCCQ-Physical Limitation Score | Not specified | Not specified | 2.4 (-6.4 to 11.2) | 0.54 |
| KCCQ-Total Symptom Score | Not specified | Not specified | 5.3 (-4.3 to 14.9) | 0.48 |
| NT-proBNP Concentration | Not specified | Not specified | -339.4 pg/mL (-1131.6 to 452.7) | 0.17 |
KCCQ: Kansas City Cardiomyopathy Questionnaire
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of the p38 MAPK pathway in cardiac disease models. The protocols and workflows outlined here provide a comprehensive guide for researchers to establish high-throughput screening campaigns for the discovery of novel cardiac therapeutics targeting this pathway. While the Phase 3 clinical trial for this compound in LMNA-related DCM was discontinued and did not meet its primary endpoint, the compound's well-defined mechanism of action and cellular effects make it an ideal reference for validating new assays and identifying next-generation inhibitors with potentially improved therapeutic profiles.[1]
References
- 1. pfizer.com [pfizer.com]
- 2. mdpi.com [mdpi.com]
- 3. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 MAP Kinases in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. MAPK Signaling in Cardiovascular Health and Disease: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: ARRY-371797 and p38 MAPK Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARRY-371797 or other p38 MAPK inhibitors.
Troubleshooting and FAQs
Q1: Why was the this compound (PF-07265803) Phase 3 REALM-DCM clinical trial discontinued?
A1: The REALM-DCM Phase 3 trial was discontinued due to futility.[1][2] An interim analysis revealed that the trial was unlikely to meet its primary endpoint.[1] Specifically, there was no statistically significant difference in the change from baseline in the 6-minute walk test (6MWT) distance at 24 weeks between the group receiving this compound and the placebo group.[2][3] The decision to halt the trial was not based on any safety concerns.[1]
Q2: The Phase 2 trial for this compound showed promising results. Why did the Phase 3 trial fail to replicate these findings?
A2: This is a critical question in drug development. While the Phase 2 trial of this compound in patients with LMNA-related dilated cardiomyopathy (DCM) suggested a potential benefit, including an improvement in the 6-minute walk test distance, the larger, more robust Phase 3 REALM-DCM trial did not confirm these findings.[3][4] Several factors could contribute to this discrepancy:
-
Patient Population Variability: Although both trials targeted patients with LMNA-related DCM, there may have been subtle but significant differences in the baseline characteristics of the patient populations between the two studies.
-
Placebo Effect: The placebo effect can be more pronounced in smaller, open-label studies like the Phase 2 trial. The rigorous, double-blind, placebo-controlled design of the Phase 3 trial is specifically intended to minimize this bias.
-
Statistical Power: The smaller sample size of the Phase 2 study may have led to an overestimation of the treatment effect. The larger Phase 3 trial provided a more precise estimate, which unfortunately showed no significant benefit.
-
Disease Heterogeneity: LMNA-related DCM can have variable progression and clinical presentation. It is possible that this compound may be effective in a specific sub-population of patients that was not sufficiently represented in the Phase 3 trial.
Q3: My in-vitro/in-vivo experiments with a p38 MAPK inhibitor are showing inconsistent or negative results. How can I troubleshoot this?
A3: Inconsistent results with p38 MAPK inhibitors can arise from various factors. Consider the following troubleshooting steps:
-
Confirm Target Engagement: Have you verified that the inhibitor is reaching its target and inhibiting p38 MAPK phosphorylation in your experimental system? A Western blot for phosphorylated p38 MAPK (p-p38) is a standard method for this.
-
Assess Cellular Context: The effects of p38 MAPK inhibition can be highly cell-type and stimulus-dependent. Ensure that the cellular model and the stimuli used (e.g., cytokines, stress) are relevant to the disease context you are studying.
-
Inhibitor Specificity and Potency: Verify the specificity and potency of your inhibitor. Off-target effects can confound results. Consider using multiple inhibitors with different chemical scaffolds to confirm that the observed phenotype is due to p38 MAPK inhibition.
-
Toxicity: At higher concentrations, some inhibitors may exhibit off-target toxicity, which could mask any specific effects of p38 MAPK inhibition. Perform dose-response experiments and assess cell viability.
-
Pathway Redundancy: Other signaling pathways may compensate for the inhibition of p38 MAPK. Consider investigating related pathways, such as other MAPK pathways (e.g., JNK, ERK), to see if they are being activated upon p38 inhibition.
Q4: Are there known challenges with targeting the p38 MAPK pathway for therapeutic intervention?
A4: Yes, targeting the p38 MAPK pathway has presented several challenges in clinical development. While it is a key regulator of inflammation and cellular stress, its ubiquitous expression and involvement in numerous cellular processes can lead to on-target toxicities. For instance, some p38 MAPK inhibitors have been associated with adverse effects such as skin rash and elevated liver enzymes. Furthermore, the complexity of the signaling network and potential for pathway redundancy can limit the therapeutic efficacy of inhibiting a single node like p38 MAPK.
Quantitative Data Summary
The following table summarizes the key outcomes of the REALM-DCM Phase 3 clinical trial for this compound.
| Outcome Measure | This compound (n=40) | Placebo (n=37) | Median Difference (95% CI) | P-value |
| Change from Baseline in 6-Minute Walk Test Distance (meters) at Week 24 | - | - | 4.9 (-24.2 to 34.1) | 0.82 |
| Change from Baseline in Kansas City Cardiomyopathy Questionnaire (KCCQ) Physical Limitation Score at Week 24 | - | - | 2.4 (-6.4 to 11.2) | 0.54 |
| Change from Baseline in KCCQ Total Symptom Score at Week 24 | - | - | 5.3 (-4.3 to 14.9) | 0.48 |
| Change from Baseline in NT-proBNP Concentration (pg/mL) at Week 24 | - | - | -339.4 (-1131.6 to 452.7) | 0.17 |
| Composite Outcome of Worsening Heart Failure or All-Cause Mortality | Hazard Ratio (95% CI) | P-value | ||
| - | - | 0.43 (0.11-1.74) | 0.23 | |
| Overall Survival | Hazard Ratio (95% CI) | P-value | ||
| - | - | 1.19 (0.23-6.02) | 0.84 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the REALM-DCM trial are provided below. These are representative protocols and may have been adapted for the specific clinical trial.
Six-Minute Walk Test (6MWT)
The 6MWT is a submaximal exercise test that measures the distance a patient can walk on a flat, hard surface in six minutes.
-
Preparation:
-
The test should be conducted indoors in a quiet corridor with a flat, straight walking course of at least 30 meters. The length of the corridor should be marked every 3 meters, and the turnaround points should be clearly marked.[5]
-
The patient should rest in a chair for at least 10 minutes before the test.[5]
-
Baseline measurements of heart rate, blood pressure, and oxygen saturation should be recorded.[6]
-
The patient should wear comfortable clothing and shoes.[6]
-
-
Procedure:
-
The patient is instructed to walk from one end of the corridor to the other at their own pace, aiming to cover as much distance as possible in six minutes.[6]
-
Standardized phrases of encouragement are given at regular intervals.
-
The technician should walk behind the patient and should not talk to the patient during the walk.[7]
-
The timer is started when the patient begins walking.
-
If the patient needs to stop, the timer continues to run. The patient can lean against a wall for support and resume walking when able.
-
-
Post-Test:
-
At the end of six minutes, the total distance walked is recorded to the nearest meter.
-
Post-test heart rate, blood pressure, and oxygen saturation are recorded.
-
The patient's perceived exertion is assessed using a standardized scale (e.g., Borg scale).
-
Kansas City Cardiomyopathy Questionnaire (KCCQ)
The KCCQ is a 23-item, self-administered questionnaire that measures the patient's perception of their health status over the previous two weeks.[8]
-
Administration:
-
The questionnaire is typically self-administered by the patient.[8]
-
It takes approximately 5-8 minutes to complete.
-
Clear instructions are provided to the patient on how to complete the questionnaire.
-
-
Scoring:
-
The KCCQ quantifies several domains, including physical limitations, symptoms (frequency, severity, and recent change), quality of life, social interference, and self-efficacy.[8][9]
-
Responses are scored on a Likert-type scale and then transformed to a 0-100 range, where higher scores indicate better health status.[10]
-
Summary scores, such as the Clinical Summary Score and the Overall Summary Score, can be calculated.[8]
-
NT-proBNP Measurement
N-terminal pro-B-type natriuretic peptide (NT-proBNP) is a biomarker used to assess heart failure.
-
Sample Collection and Handling:
-
Whole blood, serum, or plasma can be used for the assay.[11]
-
If using plasma, blood should be collected in a tube containing an anticoagulant like EDTA or heparin.[12]
-
Samples should be processed and tested as soon as possible. If there is a delay, samples should be stored at 2-8°C or frozen at -20°C or lower for long-term storage.[11][12]
-
-
Assay Principle (Example: Sandwich ELISA):
-
A microplate is pre-coated with a capture antibody specific for NT-proBNP.
-
Patient samples and standards are added to the wells, and any NT-proBNP present binds to the capture antibody.
-
A detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added and binds to the captured NT-proBNP.
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
The intensity of the color is proportional to the amount of NT-proBNP in the sample and is measured using a microplate reader.
-
The concentration of NT-proBNP in the patient sample is determined by comparing its absorbance to a standard curve.[12]
-
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: Workflow of the REALM-DCM Phase 3 clinical trial for this compound.
Caption: Troubleshooting decision tree for unexpected results in p38 MAPK inhibition experiments.
References
- 1. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy | Pfizer [pfizer.com]
- 2. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of this compound in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Six-Minute Walk Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. neuropt.org [neuropt.org]
- 8. fda.gov [fda.gov]
- 9. codetechnology.com [codetechnology.com]
- 10. resref.com [resref.com]
- 11. bioline.cl [bioline.cl]
- 12. cloud-clone.com [cloud-clone.com]
Why did PF-07265803 not meet its primary endpoint in the REALM-DCM study?
This technical support center provides information and troubleshooting guidance for researchers, scientists, and drug development professionals regarding the REALM-DCM clinical trial for the investigational drug PF-07265803 (also known as ARRY-371797).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the REALM-DCM study?
A1: The REALM-DCM study was terminated because an interim futility analysis indicated that the trial was unlikely to meet its primary endpoint.[1][2] This decision was not based on safety concerns.[1][2]
Q2: What was the primary endpoint of the REALM-DCM study?
A2: The primary endpoint was the change from baseline in the six-minute walk test (6MWT) distance at 24 weeks.[1][3][4] The 6MWT is a measure of a participant's exercise tolerance and is used to estimate functional capacity.[1]
Q3: What was the mechanism of action for PF-07265803?
A3: PF-07265803 is a potent and selective oral inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway.[1][3][5] This pathway is believed to be involved in the pathophysiology of dilated cardiomyopathy (DCM) associated with mutations in the lamin A/C (LMNA) gene.[6]
Q4: Did the Phase 2 trial for PF-07265803 show promising results?
A4: Yes, a Phase 2, open-label study of PF-07265803 in patients with symptomatic LMNA-related DCM showed an improvement in functional capacity as measured by the 6MWT at 48 weeks.[1][5] Specifically, at 12 weeks, the increase in the 6MWT distance was statistically significant.[7] The positive results from this earlier trial provided the rationale for the larger Phase 3 REALM-DCM study.[6]
Q5: What were the key outcomes of the REALM-DCM study at the time of termination?
A5: At the planned interim analysis, there were no significant differences observed between the PF-07265803 and placebo groups in the change from baseline at week 24 for the 6MWT distance and key secondary outcomes.[3][8]
Troubleshooting Guide & Data Summary
Issue: Discrepancy between Phase 2 and Phase 3 Efficacy Results
The promising efficacy signal observed in the Phase 2 trial did not translate to the larger, placebo-controlled Phase 3 REALM-DCM study. Below is a summary of the key quantitative data from both studies to help understand the potential reasons for this discrepancy.
Table 1: Comparison of REALM-DCM (Phase 3) and Phase 2 Study Designs
| Parameter | REALM-DCM (Phase 3) | Phase 2 Study |
| Study Design | Randomized, double-blind, placebo-controlled[3][4][9] | Open-label, non-randomized[3][5] |
| Number of Patients | 77 (40 this compound, 37 placebo)[3][4] | 12[3][5] |
| Primary Endpoint | Change from baseline in 6MWT distance at Week 24[3][4] | Change from baseline in 6MWT distance at Week 12[7] |
| Dosage | 400 mg twice daily[3][4] | 100 mg or 400 mg twice daily[7] |
Table 2: Key Efficacy Endpoint Results
| Endpoint | REALM-DCM (Phase 3) - Week 24 | Phase 2 Study - Week 12 |
| Change in 6MWT Distance | Median difference of 4.9 meters (95% CI, -24.2 to 34.1) vs. placebo; P=0.82[3] | Statistically significant increase (P=0.02); Median absolute change of 47 meters[7] |
| KCCQ-Physical Limitation Score | Median difference of 2.4 (95% CI, -6.4 to 11.2) vs. placebo; P=0.54[3] | Data variable across different domains[5] |
| KCCQ-Total Symptom Score | Median difference of 5.3 (95% CI, -4.3 to 14.9) vs. placebo; P=0.48[3] | Not reported as a primary outcome |
| NT-proBNP Concentration | No significant difference reported | Decrease observed and maintained[5] |
Table 3: Safety Overview from REALM-DCM
| Adverse Events | PF-07265803 (n=40) | Placebo (n=37) |
| Participants with at least 1 medical problem | Not specified | Not specified |
| Serious medical problems | 4 participants had serious medical problems believed to be related to the study drug.[10] | Not specified |
| Deaths | 3[10] | 3[10] |
| Ventricular Tachycardia | Not specified | 11 (29.7%)[10] |
| Note: Overall, 25% of patients in the trial experienced ventricular tachycardia and 8% had ventricular fibrillation.[11] |
Experimental Protocols & Methodologies
REALM-DCM Study Protocol (Abbreviated)
-
Patient Population: Patients with symptomatic (New York Heart Association Class II/III) dilated cardiomyopathy due to a confirmed pathogenic, likely pathogenic, or variant of uncertain significance in the LMNA gene.[3][4][9][12] All patients had a left ventricular ejection fraction ≤50% and an implanted cardioverter-defibrillator.[3][4]
-
Randomization and Blinding: Patients were randomized to receive either PF-07265803 (400 mg twice daily) or a matching placebo in a double-blind fashion.[3][4][9]
-
Primary Outcome Assessment: The primary outcome was the change from baseline in the 6-minute walk test (6MWT) distance at week 24. The 6MWT was conducted on a flat, hard surface to measure the distance a participant could walk in 6 minutes.[9]
-
Secondary Outcome Assessments: Secondary outcomes included changes in the Kansas City Cardiomyopathy Questionnaire (KCCQ) physical limitation and total symptom scores, and N-terminal pro-B-type natriuretic peptide (NT-proBNP) concentration at week 24.[3][4]
-
Statistical Analysis: The primary outcome was analyzed using stratified Hodges-Lehmann estimation and the van Elteren test.[3][4] Time-to-event outcomes were evaluated using Kaplan-Meier and Cox proportional hazards analyses.[3][4]
Visualizations
Signaling Pathway of PF-07265803
Caption: Simplified signaling pathway of p38α MAPK and the inhibitory action of PF-07265803.
REALM-DCM Experimental Workflow
References
- 1. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy | Pfizer [pfizer.com]
- 2. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy – LMNA Cardiac [lmnacardiac.org]
- 3. ahajournals.org [ahajournals.org]
- 4. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of this compound in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Efficacy and Safety of this compound (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. pfizer.com [pfizer.com]
- 11. academic.oup.com [academic.oup.com]
- 12. A Study of this compound (PF-07265803) in Patients With Symptomatic Dilated Cardiomyopathy Due to a Lamin A/C Gene Mutation [clinicaltrials.stanford.edu]
Limitations of using ARRY-371797 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of ARRY-371797 (also known as PF-07265803) in research, with a focus on the limitations observed in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, selective small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1][2] In the context of lamin A/C (LMNA)-related dilated cardiomyopathy (DCM), the loss of functional lamin proteins leads to cellular stress and activation of the p38 MAPK pathway.[1] The downstream effects of p38 MAPK activation can include cardiomyocyte apoptosis, hypertrophy, and reduced contractility.[1] this compound was developed to target and inhibit this pathway, with the therapeutic goal of mitigating these detrimental cardiac effects.[1]
Q2: Was this compound successful in clinical trials?
Initial Phase 2 studies of this compound in patients with LMNA-related DCM showed promising results, with improvements in functional capacity, as measured by the 6-minute walk test (6MWT), and reductions in the cardiac biomarker NT-proBNP.[1][3] However, the subsequent multinational Phase 3 trial, REALM-DCM (NCT03439514), was terminated early.[3][4][5] An interim futility analysis indicated that the trial was unlikely to meet its primary endpoint, which was a significant change from baseline in the 6MWT distance at 24 weeks.[2][3]
Q3: Why was the Phase 3 REALM-DCM trial for this compound discontinued?
The REALM-DCM Phase 3 trial was discontinued due to a planned interim analysis suggesting futility.[2][3] This means that the treatment was unlikely to show a statistically significant benefit over placebo for the primary endpoint upon completion of the study.[2] It is important to note that the decision to halt the trial was not based on safety concerns.[2][6]
Q4: What is the known safety profile of this compound in long-term studies?
In the clinical trials for LMNA-related DCM, including a long-term extension study where patients received treatment for up to 144 weeks, this compound was generally well-tolerated.[4][5][7] Most side effects were described as mild, and no major side effects were considered to be related to the treatment.[4][8] In the long-term extension study, two patients experienced Grade 1 adverse events that were considered treatment-related, and three patients discontinued for reasons not deemed related to the drug.[7] There were no deaths reported in this extension study.[7][9]
Q5: What are the broader concerns with long-term use of p38 MAPK inhibitors?
While this compound appeared to have a favorable safety profile in its specific clinical trial population, the broader class of p38 MAPK inhibitors has faced significant challenges in clinical development for other chronic inflammatory conditions.[10] These challenges have included poor clinical outcomes, transient immunosuppressive effects, and unexpected toxicities affecting the liver, central nervous system (CNS), and skin.[10][11][12] Some clinical trials with other p38 MAPK inhibitors were discontinued due to hepatotoxicity.[10] These class-wide concerns are an important consideration for any long-term research involving p38 MAPK inhibition.
Troubleshooting Guide
Q1: My long-term in vitro or animal model study with a p38 MAPK inhibitor is showing a lack of sustained efficacy. What could be the reason?
This observation may be related to a phenomenon known as tachyphylaxis, which has been observed with some p38 MAPK inhibitors in clinical trials for other diseases.[13] This is characterized by an initial positive response that is not sustained over time despite continued drug administration.[13] Potential mechanisms could involve the activation of feedback loops. For example, blocking p38α can potentially divert signaling to other MAPKs like JNK and ERK.[12]
Experimental Approach to Investigate Lack of Efficacy:
-
Time-course analysis: Measure the expression and phosphorylation status of p38, JNK, and ERK at multiple time points throughout the long-term experiment.
-
Cytokine profiling: Analyze a broad panel of inflammatory and anti-inflammatory cytokines over time. p38α is known to regulate both pro-inflammatory cytokines and the anti-inflammatory cytokine IL-10.[12] A shift in this balance could contribute to a loss of efficacy.
Q2: I am planning a long-term preclinical study with this compound. What potential toxicities should I monitor for?
Based on the known class effects of p38 MAPK inhibitors, it would be prudent to monitor for potential hepatotoxicity and central nervous system (CNS) effects, even though these were not significant issues in the this compound clinical trials for LMNA-related DCM.[10][12]
Recommended Monitoring Parameters:
-
Liver Function: Regularly monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
CNS Effects: In animal studies, closely observe for any behavioral changes. Histopathological examination of brain tissue at the end of the study could also be considered.
Q3: The results from the this compound Phase 3 trial showed no significant difference from placebo. How should this inform my research?
The futility of the REALM-DCM trial suggests that targeting the p38 MAPK pathway alone may not be sufficient to produce a clinically meaningful improvement in functional capacity in patients with LMNA-related DCM over a 24-week period.[3] This highlights the complexity of the pathophysiology of this disease. Your research could explore alternative or complementary therapeutic targets. It also underscores the importance of selecting appropriate and sensitive endpoints to measure efficacy in long-term studies.
Data from Clinical Trials
Table 1: Summary of Efficacy Outcomes for this compound
| Study | Treatment Group | N | Primary Endpoint | Result | Citation |
| Phase 2 (at 12 weeks) | This compound (pooled doses) | 12 | Change in 6MWT | Mean increase of 69 m | [14] |
| Phase 3 REALM-DCM (at 24 weeks) | This compound | 40 | Change in 6MWT | No significant difference from placebo | [3] |
| Phase 3 REALM-DCM (at 24 weeks) | Placebo | 37 | Change in 6MWT | Median difference vs. placebo: 4.9 m | [3] |
| Long-term Extension (up to 120 weeks) | This compound | 8 | Change in 6MWT from parent study baseline | Maintained a >30 m mean improvement | [7][9] |
Table 2: Key Safety Findings for this compound
| Study | Finding | Citation |
| Phase 2 | No clinically significant drug-related safety concerns were identified. | [14] |
| Phase 3 REALM-DCM | The decision to discontinue the trial was not based on safety concerns. | [2][6] |
| Long-term Extension | Treatment was generally well-tolerated; 2 patients had Grade 1 treatment-related adverse events. | [7] |
Experimental Protocols
1. Phase 2 Open-Label Study (NCT02057341) Methodology
-
Objective: To assess the effects of this compound on functional capacity and cardiac function in patients with LMNA-related DCM.[1]
-
Study Design: A 48-week, open-label, non-randomized study.[3]
-
Participants: 12 patients with LMNA-related DCM, New York Heart Association (NYHA) class II-IIIA, on stable background heart failure treatment.[14]
-
Intervention: Patients received either 100 mg or 400 mg of this compound twice daily (BID) for 48 weeks.[14]
-
Key Assessments:
-
6-Minute Walk Test (6MWT): The distance a participant could walk on a flat, hard surface in 6 minutes was measured to assess functional capacity.[6][15]
-
N-terminal pro-B-type natriuretic peptide (NT-proBNP): Blood concentrations of this cardiac biomarker were measured.[1]
-
Echocardiography: Left ventricular ejection fraction (LVEF) was assessed to monitor cardiac function.[15]
-
Kansas City Cardiomyopathy Questionnaire (KCCQ): A quality-of-life assessment tool.[4][15]
-
2. Phase 3 REALM-DCM Trial (NCT03439514) Methodology
-
Objective: To evaluate the efficacy and safety of this compound compared to placebo in patients with symptomatic LMNA-related DCM.[16]
-
Study Design: A multinational, randomized, double-blind, placebo-controlled trial.[3]
-
Participants: 77 patients with confirmed LMNA variants, NYHA class II/III symptoms, LVEF ≤50%, an implanted cardioverter-defibrillator, and reduced 6MWT distance.[3]
-
Intervention: Patients were randomized (1:1) to receive either this compound 400 mg BID or a matching placebo. Dose reductions were permitted for safety or tolerability issues.[3]
-
Primary Outcome: Change from baseline in the 6MWT distance at week 24.[3]
-
Secondary Outcomes: Changes in KCCQ scores and NT-proBNP concentration.[3]
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Clinical development pathway of this compound for LMNA-related DCM.
Caption: Experimental workflow for long-term preclinical assessment.
References
- 1. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfizer.com [pfizer.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Long-term effectiveness of this compound in people with dilated cardiomyopathy and a faulty LMNA gene: a plain language summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Long-Term Efficacy and Safety of this compound (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A Phase 3 Multinational Randomized Placebo-controlled Study of this compound in Patients with Symptomatic Dilated Cardiomyopathy Due to a Lamin A/C Gene Mutation | NYU Langone Health [clinicaltrials.med.nyu.edu]
Technical Support Center: Optimizing ARRY-371797 Concentration for Cardiomyocyte Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ARRY-371797, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, in cardiomyocyte culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cardiomyocytes?
This compound, also known as PF-07265803, is a potent and selective, oral small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines.[1] In cardiomyocytes, activation of the p38 MAPK pathway has been associated with enhanced apoptosis, hypertrophy, and decreased contractility.[2][3][4] By selectively inhibiting p38α MAPK, this compound aims to mitigate these detrimental effects.
Q2: What is a recommended starting concentration for this compound in cardiomyocyte culture?
While specific optimal concentrations for this compound in primary cardiomyocyte cultures are not extensively published, data from other cell types and studies with similar p38 MAPK inhibitors can provide guidance. This compound has been shown to have an IC50 of 17 nM for the inhibition of p38-mediated phosphorylation of HSP27 in HeLa cells and an IC50 of 0.3 nM for the inhibition of LPS-induced TNFα in human whole blood.[5]
For initial experiments, a concentration range finding study is recommended. Based on studies with the widely used p38 inhibitor SB203580 in cardiomyocytes, a starting range of 1 µM to 10 µM is suggested.[2][6][7][8]
Q3: How long should I pre-incubate cardiomyocytes with this compound before applying a stimulus?
For the related p38 inhibitor SB203580, a pre-incubation time of one to two hours is commonly recommended before stimulating the cells.[6] A similar pre-incubation period is a reasonable starting point for experiments with this compound to ensure adequate time for the inhibitor to enter the cells and engage with its target.
Q4: What are the expected effects of this compound on cardiomyocyte health and function?
Based on its mechanism of action as a p38α MAPK inhibitor, this compound is expected to:
-
Reduce apoptosis: Inhibition of p38 MAPK can protect cardiomyocytes from programmed cell death induced by various stressors.[3]
-
Attenuate hypertrophy: p38 MAPK is implicated in hypertrophic signaling pathways in cardiomyocytes.[3]
-
Modulate contractility: The effect on contractility can be complex. While p38 MAPK activation has been linked to a negative inotropic effect, the net effect of inhibition may depend on the specific experimental conditions.[3][7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cell death after this compound treatment | Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a lower concentration range (e.g., 100 nM - 1 µM). |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is minimal and consistent across all experimental groups, including a vehicle-only control. | |
| No observable effect of this compound | Concentration is too low. | Increase the concentration of this compound. Confirm the activity of your specific lot of the compound. |
| Insufficient pre-incubation time. | Increase the pre-incubation time to allow for adequate cellular uptake and target engagement. | |
| p38 MAPK pathway is not activated by your stimulus. | Confirm that your experimental stimulus (e.g., endothelin-1, phenylephrine) is indeed activating the p38 MAPK pathway by performing a western blot for phosphorylated p38. | |
| Variability in cardiomyocyte beating/contractility | Inconsistent cell density or culture conditions. | Ensure consistent cell plating density and uniform culture conditions across all wells.[9] |
| pH or nutrient depletion in the media. | Change the media regularly, especially for longer-term experiments.[9] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay
Objective: To determine the optimal, non-toxic concentration range of this compound for use in cardiomyocyte culture.
Materials:
-
Primary or iPSC-derived cardiomyocytes
-
Appropriate cardiomyocyte culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Plating: Plate cardiomyocytes in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize.
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.1 µM to 50 µM. Include a vehicle-only control (DMSO).
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48 hours).
-
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot cell viability against the concentration of this compound to determine the highest concentration that does not significantly impact cell viability.
Protocol 2: Assessment of Cardiomyocyte Hypertrophy
Objective: To evaluate the effect of this compound on cardiomyocyte hypertrophy.
Materials:
-
Cardiomyocytes
-
Culture medium
-
Hypertrophic agonist (e.g., 100 nM endothelin-1 or 20 µM phenylephrine)[10]
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a sarcomeric protein (e.g., α-actinin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Microscope with imaging software
Procedure:
-
Cell Culture and Treatment: Plate cardiomyocytes on coverslips or in imaging-compatible plates. Pre-treat with the optimal concentration of this compound for 1-2 hours, followed by stimulation with a hypertrophic agonist for 24-48 hours.[10]
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 5% BSA.
-
Incubate with the primary antibody against α-actinin.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use imaging software to measure the surface area of individual cardiomyocytes.
-
Compare the cell surface area between different treatment groups. An increase in cell size is indicative of hypertrophy.[11]
-
Protocol 3: Evaluation of Cardiomyocyte Apoptosis
Objective: To assess the effect of this compound on cardiomyocyte apoptosis.
Materials:
-
Cardiomyocytes
-
Culture medium
-
Apoptotic stimulus (e.g., staurosporine)
-
This compound
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, TUNEL assay)
-
Flow cytometer or fluorescence microscope
Procedure (using Annexin V/PI staining):
-
Cell Culture and Treatment: Plate cardiomyocytes and treat with this compound prior to inducing apoptosis with a known stimulus.
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V and PI positive).[12]
-
Data Presentation
Table 1: Recommended Starting Concentrations for p38 MAPK Inhibitors in Cardiomyocyte Culture
| Inhibitor | Target | Recommended Concentration Range | Common Working Concentration | Reference |
| This compound | p38α MAPK | 100 nM - 10 µM (estimated) | To be determined empirically | Based on IC50 and similar inhibitors |
| SB203580 | p38α/β MAPK | 1 µM - 50 µM | 10 µM | [2][6][7][8] |
Table 2: Summary of Experimental Readouts for this compound Effects
| Experimental Question | Assay | Key Parameters Measured | Expected Effect of this compound |
| Is this compound cytotoxic? | Cell Viability Assay (MTT, etc.) | % Cell Viability | No significant decrease at optimal concentrations |
| Does this compound prevent hypertrophy? | Immunofluorescence for α-actinin | Cell Surface Area | Reduction in agonist-induced increase in cell size |
| Does this compound inhibit apoptosis? | Annexin V/PI Staining, TUNEL Assay | % Apoptotic Cells | Decrease in stimulus-induced apoptosis |
| Does this compound affect contractility? | Calcium and Contractility Measurement Systems | Sarcomere shortening, Calcium transient amplitude | Modulation of contractility parameters |
Visualizations
Caption: p38 MAPK signaling pathway in cardiomyocytes and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound on cardiomyocytes.
Caption: A logical troubleshooting workflow for experiments involving this compound.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. invivogen.com [invivogen.com]
- 3. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. SB203580 | Cell Signaling Technology [cellsignal.com]
- 7. p38 Mitogen-Activated Protein Kinase Mediates a Negative Inotropic Effect in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of the p38 Mitogen-activated Protein Kinase Pathway in Neonatal Rat Ventricular Myocytes by the G Protein–coupled Receptor Agonists, Endothelin-1 and Phenylephrine: A Role in Cardiac Myocyte Hypertrophy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. oncotarget.com [oncotarget.com]
Troubleshooting inconsistent results with PF-07265803 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the p38α mitogen-activated protein kinase (MAPK) inhibitor, PF-07265803 (formerly ARRY-371797), in in vitro studies. While development of PF-07265803 for LMNA-related dilated cardiomyopathy was discontinued, its potent and selective inhibitory activity makes it a valuable tool for in vitro research of the p38 MAPK signaling pathway.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-07265803?
PF-07265803 is a potent and selective, orally available small-molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway.[1][2][3][4][5] The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.
Q2: What are the reported in vitro IC50 values for PF-07265803?
PF-07265803 has demonstrated potent inhibitory activity in various in vitro assays. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.
Q3: How should I prepare PF-07265803 for in vitro experiments?
For in vitro assays, PF-07265803 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final DMSO concentration in the assay is low (generally under 1%) to avoid solvent-induced artifacts. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the chosen buffer.
Q4: What are the known off-target effects of PF-07265803?
PF-07265803 has been shown to be highly selective for the p38α MAPK pathway. In nonclinical studies, it demonstrated little to no activity when screened against a panel of over 210 other enzymes, receptors, channels, and transporters.
Q5: Why was the clinical development of PF-07265803 discontinued?
The global Phase 3 trial, REALM-DCM, was discontinued after an interim futility analysis indicated that the trial was unlikely to meet its primary endpoint, which was the change from baseline in the six-minute walk test at 24 weeks in patients with symptomatic dilated cardiomyopathy (DCM) due to a lamin A/C (LMNA) gene mutation.[1][4][5] This decision was not based on any safety concerns.[1][4][5]
Quantitative Data Summary
| Assay Type | Target/Cell Line | Substrate | Key Parameter | Value |
| Enzymatic Assay | p38α MAPK | - | IC50 | 8.2 nM |
| Cell-Based Assay | HeLa Cells | HSP27 | IC50 | 17 nM |
| Ex Vivo Assay | Human Whole Blood | - | IC50 (TNFα inhibition) | 0.3 nM |
p38 MAPK Signaling Pathway
The following diagram illustrates the simplified p38 MAPK signaling pathway, highlighting the position of p38α, the target of PF-07265803.
Caption: Simplified p38 MAPK signaling cascade.
Experimental Workflow and Troubleshooting
The following diagram outlines a general experimental workflow for evaluating p38 MAPK inhibitors in vitro and provides troubleshooting guidance for common issues.
Caption: General workflow and troubleshooting for in vitro kinase inhibitor testing.
Detailed Methodologies
The following are generalized protocols for key in vitro assays. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro p38α Kinase Inhibition Assay
This assay measures the ability of PF-07265803 to inhibit the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
PF-07265803
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of PF-07265803 in assay buffer containing a constant concentration of DMSO.
-
In a microplate, add the p38α kinase and the substrate to each well.
-
Add the diluted PF-07265803 or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
Calculate the percent inhibition for each concentration of PF-07265803 and determine the IC50 value.
Cell-Based HSP27 Phosphorylation Assay
This assay evaluates the potency of PF-07265803 in a cellular context by measuring the inhibition of p38α-mediated phosphorylation of Heat Shock Protein 27 (HSP27).
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
PF-07265803
-
Stimulant (e.g., Anisomycin, Sorbitol, or TNFα) to activate the p38 MAPK pathway
-
Lysis buffer
-
Antibodies: anti-phospho-HSP27 (Ser82) and anti-total-HSP27
-
Detection system (e.g., Western blotting or In-Cell Western™ Assay)
Procedure:
-
Seed HeLa cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of PF-07265803 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a p38 MAPK activator for a defined period (e.g., 30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the levels of phosphorylated HSP27 and total HSP27 using Western blotting or another quantitative immunoassay.
-
Normalize the phospho-HSP27 signal to the total HSP27 signal.
-
Calculate the percent inhibition of HSP27 phosphorylation at each PF-07265803 concentration and determine the IC50 value.
Human Whole Blood TNFα Release Assay
This ex vivo assay measures the effect of PF-07265803 on the production of the pro-inflammatory cytokine TNFα in human whole blood.
Materials:
-
Freshly drawn human whole blood from healthy donors (using an anticoagulant such as heparin)
-
RPMI 1640 medium
-
PF-07265803
-
Lipopolysaccharide (LPS)
-
ELISA kit for human TNFα
Procedure:
-
Dilute the whole blood with RPMI 1640 medium.
-
Add various concentrations of PF-07265803 to the diluted blood and pre-incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stimulate the blood with LPS to induce TNFα production.
-
Incubate for a specified time (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.
-
Measure the concentration of TNFα in the plasma using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNFα production for each concentration of PF-07265803 and determine the IC50 value.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Heat shock protein 27 phosphorylation: kinases, phosphatases, functions and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Efficacy and Safety of this compound (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfizer.com [pfizer.com]
Interpreting conflicting data from Phase 2 and Phase 3 trials of ARRY-371797
This technical support center provides guidance for researchers, scientists, and drug development professionals interpreting the conflicting data from the Phase 2 and Phase 3 clinical trials of ARRY-371797 (also known as PF-07265803) for the treatment of Lamin A/C (LMNA)-related dilated cardiomyopathy (DCM).
Frequently Asked Questions (FAQs)
Q1: What is the primary conflict between the Phase 2 and Phase 3 trial results for this compound?
A1: The core conflict lies in the efficacy outcomes. The Phase 2 open-label trial (NCT02057341) showed promising results, suggesting that this compound improved functional capacity and reduced cardiac biomarkers in 12 patients with LMNA-related DCM.[1][2][3] Specifically, at 12 weeks, there was a mean increase in the 6-minute walk test (6MWT) distance and a notable decline in NT-proBNP concentrations.[1][4] However, the larger, randomized, double-blind, placebo-controlled Phase 3 trial (REALM-DCM, NCT03439514) involving 77 patients was terminated early for futility.[5][6][7] The trial failed to show a significant difference between the this compound and placebo groups for its primary endpoint, the change in 6MWT distance at 24 weeks, or for any secondary endpoints.[5][8][9]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is a potent and selective oral inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway.[3][7][10] In the context of LMNA-related DCM, it is hypothesized that mutations in the LMNA gene lead to cellular stress and hyperactivation of the p38 MAPK pathway.[3][5] This activation is believed to contribute to adverse cardiac remodeling, cardiomyocyte apoptosis, and decreased contractility.[3] By selectively inhibiting p38α MAPK, this compound was intended to mitigate these downstream pathological effects.[3][11]
Q3: What were the key design differences between the Phase 2 and Phase 3 trials?
A3: The trial designs had several critical differences that likely contributed to the conflicting outcomes:
-
Study Design: The Phase 2 study was an open-label, non-randomized trial, which can be susceptible to bias and placebo effects.[5] The Phase 3 study was a more rigorous randomized, double-blind, placebo-controlled trial, considered the gold standard for assessing efficacy.[5][8]
-
Sample Size: The Phase 2 trial was very small, with only 12 patients.[1][4] The Phase 3 trial was significantly larger, enrolling 77 patients, providing greater statistical power.[5]
-
Primary Endpoint Timing: The primary endpoint for the Phase 2 trial was assessed at 12 weeks[1][3], while the Phase 3 primary endpoint was assessed at 24 weeks.[5][8]
Q4: How did the primary and secondary efficacy outcomes compare quantitatively?
A4: The quantitative data shows a stark contrast. In Phase 2, patients experienced a mean increase of 69 meters in the 6MWT distance at week 12.[1] In the Phase 3 trial, the median difference in 6MWT distance between the this compound group and the placebo group at week 24 was only 4.9 meters, which was not statistically significant.[5][8][9] Similarly, while Phase 2 showed a median NT-proBNP concentration decline from 1409 pg/mL to 848 pg/mL at week 12[1][4], the Phase 3 trial found no significant difference in the change of NT-proBNP levels between the treatment and placebo groups.[5][8]
Q5: Were there any safety concerns that led to the discontinuation of the Phase 3 trial?
A5: No. The decision to discontinue the REALM-DCM Phase 3 trial and the development of this compound was based on the interim futility analysis, which indicated the trial was unlikely to meet its primary endpoint.[7] The discontinuation was not due to any new or significant safety concerns.[7][8] In both phases, the treatment was generally well-tolerated.[2][10]
Data Presentation: Comparative Trial Summary
Table 1: Clinical Trial Design and Patient Demographics
| Parameter | Phase 2 (NCT02057341) | Phase 3 (REALM-DCM, NCT03439514) |
| Study Design | Open-label, non-randomized[5] | Randomized, double-blind, placebo-controlled[5][8] |
| Number of Patients | 12[1] | 77 (40 this compound, 37 Placebo)[5] |
| Dosage | 100 mg or 400 mg twice daily[1][3] | 400 mg twice daily[5][8] |
| Primary Endpoint | Change from baseline in 6MWT distance at 12 weeks[1][3] | Change from baseline in 6MWT distance at 24 weeks[5][8] |
| Patient Population | NYHA Class II-IIIA[1] | NYHA Class II/III[5] |
| Mean Age (years) | ~51 (in LTE study)[10] | ~53 (median)[12] |
Table 2: Key Efficacy Outcomes
| Efficacy Endpoint | Phase 2 Result (at Week 12) | Phase 3 Result (at Week 24) |
| Change in 6MWT Distance | Mean increase of 69 m[1] | Median difference vs. Placebo: 4.9 m (p=0.82)[5][8] |
| Change in NT-proBNP | Median decline from 1409 to 848 pg/mL[1][4] | Median difference vs. Placebo: -339.4 pg/mL (p=0.17)[5][8] |
| KCCQ-PLS | Trend toward improvement[1] | Median difference vs. Placebo: 2.4 (p=0.54)[5][8] |
| KCCQ-TSS | Trend toward improvement[1] | Median difference vs. Placebo: 5.3 (p=0.48)[5][8] |
| LVEF | Stable[1] | Median change: +1.9% (this compound) vs. -0.8% (Placebo)[13] |
6MWT: 6-Minute Walk Test; KCCQ-PLS: Kansas City Cardiomyopathy Questionnaire-Physical Limitation Score; KCCQ-TSS: Kansas City Cardiomyopathy Questionnaire-Total Symptom Score; LVEF: Left Ventricular Ejection Fraction.
Experimental Protocols
1. 6-Minute Walk Test (6MWT) The 6MWT is an assessment of functional capacity. Participants were instructed to walk on a flat, hard surface for a duration of 6 minutes, and the total distance covered was measured in meters.[14][15] This test was performed at baseline and at specified follow-up visits (e.g., week 12 in Phase 2, week 24 in Phase 3).[1][8]
2. N-terminal pro-B-type natriuretic peptide (NT-proBNP) Measurement Blood samples were collected from participants to measure the concentration of NT-proBNP, a key biomarker for heart failure severity.[1] Concentrations were measured in picograms per milliliter (pg/mL) at baseline and subsequent study visits to assess changes over time.
3. Kansas City Cardiomyopathy Questionnaire (KCCQ) The KCCQ is a self-administered, 23-item questionnaire that measures a patient's perception of their health status, including physical limitations, symptoms, and quality of life.[1] Scores were calculated for various domains, such as the Physical Limitation Score and the Total Symptom Score, to quantify changes from baseline.[5][8]
Visualizations
Signaling Pathway
Caption: p38 MAPK signaling cascade targeted by this compound.
Experimental Workflow Comparison
Caption: Contrasting workflows of the open-label Phase 2 and placebo-controlled Phase 3 trials.
Logical Relationship of Conflicting Data
References
- 1. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy | Pfizer [pfizer.com]
- 8. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of this compound in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-Term Efficacy and Safety of this compound (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pathogenic Mechanisms of and Novel Therapies for Lamin A/C-Related Dilated Cardiomyopathy Based on Patient-Specific Pluripotent Stem Cell Platforms and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Addressing the translational challenges of p38 MAPK inhibitors for heart failure
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the role of p38 mitogen-activated protein kinase (MAPK) inhibitors in the context of heart failure.
Frequently Asked Questions (FAQs)
Q1: Why have p38 MAPK inhibitors shown disappointing results in clinical trials for heart failure despite promising preclinical data?
A1: The translation of p38 MAPK inhibitors from preclinical success to clinical efficacy in heart failure has been challenging due to several factors:
-
Dual Role of p38 MAPK: The p38 MAPK pathway has both adaptive and maladaptive roles in the heart.[1][2][3] While chronic activation contributes to inflammation, fibrosis, and apoptosis, basal p38 activity appears to be protective against certain hypertrophic stimuli.[4] Broad inhibition may therefore disrupt essential homeostatic functions.
-
Isoform Complexity: There are four isoforms of p38 (α, β, γ, δ), with p38α and p38β being the most studied in the heart.[5] These isoforms can have different, sometimes opposing, functions.[1] Most inhibitors are not isoform-specific, which can lead to off-target effects and a lack of efficacy.[1][2][3] For instance, p38α is often considered pro-inflammatory, while p38β may have protective roles.[6]
-
Patient Heterogeneity: Heart failure is a complex syndrome with diverse underlying causes.[7][8] The role and activation state of the p38 MAPK pathway may vary significantly among patients, making a "one-size-fits-all" inhibitor approach less effective.[7][8]
-
Off-Target Effects and Toxicity: Some p38 inhibitors have been associated with adverse effects, including skin, liver, and neurological toxicities, which have limited their clinical development.[5] It is not always clear whether these are on-target or off-target effects.[5]
-
Timing and Duration of Inhibition: The timing of p38 inhibition may be critical. For example, inhibiting p38 during an acute ischemic event might be beneficial, whereas chronic inhibition in stable heart failure could be detrimental.[1]
Q2: What are the primary downstream signaling pathways affected by p38 MAPK in the heart?
A2: In the heart, p38 MAPK activation, typically through upstream kinases like MKK3 and MKK6, leads to the phosphorylation and activation of a variety of downstream targets that regulate key cellular processes implicated in heart failure.[9][10]
-
MAPK-activated protein kinase 2 (MK2): A major substrate of p38, MK2 is involved in inflammation, cardiac fibrosis, and dysfunction.[7][9]
-
Transcription Factors: p38 MAPK can phosphorylate and activate several transcription factors, including ATF2, MEF2C, and c-Jun, which regulate the expression of genes involved in hypertrophy, inflammation, and fibrosis.[10][11]
-
Calcineurin-NFAT Pathway: p38 signaling can negatively regulate the calcineurin-NFAT pathway, which is a key driver of cardiac hypertrophy.[4] Inhibition of p38 can therefore lead to an undesirable enhancement of this pro-hypertrophic pathway.[4]
-
Transforming Growth Factor-β (TGF-β) Signaling: p38 MAPK is involved in TGF-β-induced cardiac fibrosis by promoting the nuclear translocation of myocardin-related transcription factor A (MRTF-A) and the activation of SMAD2/3.[12]
Below is a diagram illustrating the core p38 MAPK signaling pathway in cardiomyocytes.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent p38 phosphorylation (p-p38) levels in Western blots. | 1. Variability in sample collection and processing. 2. Inconsistent timing of stimulus or inhibitor treatment. 3. Suboptimal antibody performance. 4. Phosphatase activity during sample lysis. | 1. Standardize tissue/cell harvesting and snap-freeze immediately in liquid nitrogen. 2. Perform a time-course experiment to determine the peak of p38 activation for your specific model and stimulus. 3. Validate the p-p38 antibody using positive and negative controls. Use a fresh aliquot of antibody. 4. Ensure your lysis buffer contains fresh phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). |
| p38 inhibitor shows no effect on downstream target phosphorylation. | 1. Inhibitor is not cell-permeable or has poor bioavailability. 2. Incorrect inhibitor concentration (IC50 may vary between cell-free assays and whole-cell experiments). 3. Inhibitor degradation. 4. The chosen downstream target is not regulated by the specific p38 isoform you are inhibiting in your model. | 1. Confirm the inhibitor's properties from the manufacturer's datasheet. 2. Perform a dose-response curve to determine the optimal concentration in your experimental system. Start with a range around the published IC50. 3. Store the inhibitor according to the manufacturer's instructions (e.g., protected from light, at the correct temperature). Prepare fresh working solutions. 4. Verify the signaling pathway in your model. Consider assessing multiple downstream targets (e.g., p-MK2, p-ATF2). |
| Unexpected cardiac hypertrophy or dysfunction with p38 inhibition in vivo. | 1. On-target effect due to inhibition of a protective p38 signaling pathway. 2. Upregulation of compensatory signaling pathways (e.g., calcineurin-NFAT).[4] 3. Off-target effects of the inhibitor on other kinases. | 1. This may reflect the complex role of p38. Consider using isoform-specific inhibitors if available or genetic models (e.g., cardiac-specific knockout mice) to dissect the role of each isoform.[13] 2. Probe for the activation of other pro-hypertrophic pathways (e.g., Western blot for NFAT nuclear translocation). 3. Use a second inhibitor with a different chemical structure to confirm the phenotype. Perform a kinome scan to identify potential off-target kinases. |
| High background in p38 kinase assays. | 1. Non-specific binding of ATP or substrate. 2. Contaminating kinase activity in the p38 immunoprecipitate. 3. Autophosphorylation of p38. | 1. Optimize substrate and ATP concentrations. Include a control reaction without the substrate. 2. Increase the stringency and number of washes after immunoprecipitation. 3. Include a control with a kinase-dead p38 mutant if possible. |
Quantitative Data Summary
Table 1: Select p38 MAPK Inhibitors and Their Reported Specificity
| Inhibitor | Target Isoforms | IC50 (p38α) | Key Characteristics & Notes |
| SB203580 | p38α, p38β | ~50-100 nM | Widely used experimental tool. Not specific for p38α/β and can inhibit other kinases at higher concentrations.[1][5] |
| Losmapimod | p38α, p38β | ~10 nM | Investigated in clinical trials for acute coronary syndrome (LATITUDE-TIMI 60) and other conditions.[14][15] Well-tolerated but did not meet primary endpoints for major ischemic events.[1][14] |
| PH797804 | p38α | ~26 nM | Shown to improve right ventricular function and inhibit fibrosis in preclinical models of pulmonary hypertension.[12] |
| SB239063 | p38α, p38β | ~44 nM | Used in preclinical models of heart failure; shown to prevent endothelial dysfunction.[7] |
Table 2: Summary of Key Clinical Trial Outcomes for p38 MAPK Inhibitors in Cardiovascular Disease
| Trial Name (Inhibitor) | Patient Population | Primary Endpoint | Outcome | Reference |
| LATITUDE-TIMI 60 (Losmapimod) | Acute Myocardial Infarction | Major adverse cardiovascular events (MACE) | Did not significantly reduce the risk of MACE compared to placebo, although it did reduce inflammation.[14] | NCT02145468 |
| REALM-DCM (Unnamed inhibitor) | Dilated Cardiomyopathy (DCM) with LMNA mutation | Not specified | Terminated as it was not expected to meet the primary endpoint.[14][15] | Not available |
Detailed Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated p38 MAPK (p-p38) in Heart Tissue
-
Tissue Homogenization:
-
Excise heart tissue and immediately snap-freeze in liquid nitrogen.
-
Homogenize frozen tissue in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 (Thr180/Tyr182) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total p38 MAPK as a loading control.
-
Below is a workflow diagram for this protocol.
Protocol 2: In Vitro p38 MAPK Kinase Assay
-
Immunoprecipitation of p38 MAPK:
-
Lyse cells or tissue as described in Protocol 1.
-
Incubate 200-500 µg of protein lysate with an anti-p38 MAPK antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads three times with lysis buffer and then twice with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a specific substrate (e.g., recombinant ATF2) and ATP (spiked with [γ-³²P]ATP).
-
If testing an inhibitor, add it to the reaction mixture at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
-
Detection of Substrate Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to detect the radiolabeled, phosphorylated substrate.
-
Quantify the signal using appropriate software.
-
References
- 1. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAPK Pathway in the Heart: New Insights in Health and Disease [mdpi.com]
- 3. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling [jci.org]
- 5. Developing small molecules to inhibit kinases unkind to the heart: p38 MAPK as a case in point - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The case for inhibiting p38 mitogen-activated protein kinase in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The case for inhibiting p38 mitogen-activated protein kinase in heart failure [frontiersin.org]
- 9. ahajournals.org [ahajournals.org]
- 10. MAPK, PI3K/Akt Pathways, and GSK-3β Activity in Severe Acute Heart Failure in Intensive Care Patients: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitogen-Activated Protein Kinase Signaling in the Heart: Angels Versus Demons in a Heart-Breaking Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. JCI - p38 Mitogen-activated protein kinase regulates chamber-specific perinatal growth in heart [jci.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inhibition of Cardiac p38 Highlights the Role of the Phosphoproteome in Heart Failure Progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ARRY-371797 and Cardiac Cell Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ARRY-371797, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, in cardiac cell-based assays. While this compound (also known as PF-07265803) was investigated for dilated cardiomyopathy due to lamin A/C gene mutations, its development was discontinued.[1] This guide addresses potential reasons for experimental variability and suggests strategies to investigate unexpected results, including potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective oral small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] In the context of cardiac cells with LMNA mutations, which lead to hyperactivation of the p38 MAPK pathway, this compound was developed to counteract this overactivity.[3][4][5] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation, and its chronic activation in the heart can contribute to adverse remodeling, apoptosis, and contractile dysfunction.[6][7][8]
Q2: My cardiac cells are showing a diminished response to this compound over time. What could be the cause?
A diminished response to a kinase inhibitor like this compound could indicate the development of acquired resistance. While specific resistance mechanisms to this compound in cardiac cells are not clinically documented, several mechanisms are known to occur with other kinase inhibitors and could be relevant.[9][10][11] These include:
-
Activation of Bypass Signaling Pathways: Cells may compensate for the inhibition of p38α by upregulating parallel signaling pathways, such as the ERK1/2 or JNK MAPK pathways, or the PI3K/Akt pathway, to maintain pro-survival signals.[11][12][13]
-
Feedback Loop Activation: Inhibition of p38α might trigger feedback mechanisms that lead to the reactivation of the p38 MAPK pathway itself or its downstream targets.[14][15]
-
Target Alteration: Although less likely in short-term cell culture, long-term exposure could theoretically select for cells with mutations in the MAPK14 gene (encoding p38α) that reduce the binding affinity of this compound.
-
Increased Drug Efflux: Cells may increase the expression of ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[16]
Q3: I am not observing the expected downstream effects of p38α inhibition (e.g., changes in cytokine expression) in my cardiac cell line after treatment with this compound. What should I check?
Several factors could contribute to a lack of the expected downstream effects:
-
Suboptimal Drug Concentration or Stability: Ensure that the concentration of this compound is appropriate for your specific cardiac cell type and that the compound has not degraded. An IC50 determination is recommended for each cell line.
-
Cell Line-Specific Signaling: The p38 MAPK pathway and its downstream targets can vary between different cardiac cell types (e.g., primary cardiomyocytes vs. fibroblasts). Confirm the expression and activation of p38α and its downstream targets in your specific cell model.
-
Experimental Timing: The kinetics of p38 MAPK signaling can be transient. You may need to perform a time-course experiment to capture the optimal window for observing changes in downstream signaling.
-
Compensatory Signaling: As mentioned in Q2, the activation of bypass pathways could mask the effects of p38α inhibition.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| High variability in cell viability assays with this compound treatment. | Inconsistent cell seeding density, edge effects in multi-well plates, or variability in drug concentration. | Ensure uniform cell seeding, avoid using outer wells of plates for treatment groups, and prepare fresh drug dilutions for each experiment. |
| No significant decrease in phosphorylated p38α levels after this compound treatment. | Insufficient drug concentration, short incubation time, or degraded compound. | Perform a dose-response and time-course experiment to determine the optimal treatment conditions. Verify the activity of your this compound stock. |
| Cardiac cells initially respond to this compound but then resume a disease-like phenotype. | Development of acquired resistance. | See "Experimental Protocols" section for methods to investigate potential resistance mechanisms. |
| Unexpected changes in other signaling pathways (e.g., increased phosphorylated ERK). | Activation of compensatory "bypass" pathways. | Perform Western blot analysis for key components of other MAPK pathways (ERK, JNK) and the PI3K/Akt pathway. |
Visualizing Signaling Pathways and Experimental Workflows
Caption: The p38 MAPK signaling pathway in cardiac cells and the inhibitory action of this compound.
Caption: Potential mechanisms of resistance to p38α inhibition in cardiac cells.
Caption: Experimental workflow to investigate potential resistance to this compound.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cardiac cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To assess the activation state of p38 MAPK and potential bypass signaling pathways.
Methodology:
-
Cell Lysis: Treat cardiac cells with this compound for the desired time and dose. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, and Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Quantitative PCR (qPCR) for ABC Transporter Expression
Objective: To measure the mRNA expression levels of key ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2).
Methodology:
-
RNA Extraction: Culture cardiac cells with and without long-term this compound treatment. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target ABC transporter genes and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression in this compound-treated cells to untreated or vehicle-treated cells. An increase in the expression of ABC transporter genes may suggest a drug efflux-based resistance mechanism.
References
- 1. pfizer.com [pfizer.com]
- 2. Long-Term Efficacy and Safety of this compound (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cardiac Fibroblast p38 MAPK: A Critical Regulator of Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 MAP Kinases in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annexpublishers.com [annexpublishers.com]
- 12. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 13. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased p38-MAPK is responsible for chemotherapy resistance in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to p38 MAPK Inhibitors for Cardiac Protection: ARRY-371797 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a critical regulator of cellular stress responses, inflammation, and apoptosis in the heart. Its chronic activation is implicated in the pathogenesis of various cardiovascular diseases, including heart failure and cardiomyopathies. This has led to the development of selective p38 MAPK inhibitors as a potential therapeutic strategy for cardiac protection. This guide provides an objective comparison of ARRY-371797 (PF-07265803), a selective p38α MAPK inhibitor, with other notable p38 MAPK inhibitors that have been investigated for cardioprotective effects, supported by available experimental data.
The p38 MAPK Signaling Pathway in the Heart
Under conditions of cellular stress, such as ischemia, inflammation, or genetic mutations affecting cardiac proteins, the p38 MAPK cascade is activated. This pathway involves a series of phosphorylation events, culminating in the activation of p38 MAPK. Once activated, p38 MAPK phosphorylates a range of downstream targets, including transcription factors and other kinases. This can lead to a variety of cellular responses, some of which are detrimental to cardiac function in the long term, such as cardiomyocyte apoptosis, pathological hypertrophy, and fibrosis.[1] Inhibition of p38 MAPK is therefore a rational approach to mitigate these adverse effects and preserve cardiac function.
Comparative Analysis of p38 MAPK Inhibitors
This section provides a comparative overview of this compound and other p38 MAPK inhibitors based on available clinical and preclinical data.
This compound (PF-07265803)
This compound is a potent and selective inhibitor of p38α MAPK.[2] Its clinical development has primarily focused on a rare, genetic form of heart disease, lamin A/C (LMNA)-related dilated cardiomyopathy (DCM).
Clinical Data Summary: this compound
| Trial | Phase | Indication | Key Findings |
| Phase 2 (NCT02057341) | 2 | LMNA-related Dilated Cardiomyopathy | At 12 weeks, patients treated with this compound showed a mean increase of 69 meters in the 6-minute walk test (6MWT) distance from baseline. A reduction in the cardiac biomarker NT-proBNP was also observed, with the median concentration declining from 1409 pg/mL to 848 pg/mL. The drug was generally well-tolerated.[3][4][5][6] |
| REALM-DCM (NCT03439514) | 3 | LMNA-related Dilated Cardiomyopathy | The trial was terminated for futility based on an interim analysis. The study was unlikely to meet its primary endpoint of change in 6MWT distance at 24 weeks. No new safety concerns were identified.[2] |
Losmapimod
Losmapimod is another well-studied p38 MAPK inhibitor that has been investigated in the context of acute coronary syndrome (ACS) and is also being explored for other indications.
Clinical Data Summary: Losmapimod
| Trial | Phase | Indication | Key Findings |
| LATITUDE-TIMI 60 (NCT02145468) | 3 | Acute Myocardial Infarction | Losmapimod did not significantly reduce the risk of the primary composite endpoint of cardiovascular death, myocardial infarction, or severe recurrent ischemia requiring urgent revascularization compared to placebo (8.1% vs. 7.0%).[3][4] However, it did lead to a reduction in the inflammatory biomarker C-reactive protein.[3] |
Other p38 MAPK Inhibitors
Several other p38 MAPK inhibitors have been evaluated in preclinical or early clinical studies for various indications, with some data suggesting potential for cardiac protection.
-
Dilmapimod (SB-681323): Investigated in inflammatory conditions, with preclinical evidence suggesting a role in reducing pro-inflammatory cytokines relevant to cardiac disease.[7][8]
-
Ralimetinib (LY2228820): Primarily studied in oncology, it demonstrates the systemic effects of p38 MAPK inhibition.[9]
-
SB203580 and FR167653: Preclinical studies in a hamster model of dilated cardiomyopathy showed that these inhibitors reduced cardiomyocyte death, decreased fibrosis, and improved left ventricular ejection fraction.[1][2]
-
PH797804: In a mouse model of pressure-overload induced right ventricular hypertrophy, this inhibitor improved right ventricular function and reduced cardiac fibrosis.
Preclinical Comparative Data Summary
Direct head-to-head preclinical comparisons of these specific agents in the same cardiac models are limited. However, studies on various p38 MAPK inhibitors in different models of heart failure and cardiac fibrosis consistently demonstrate the potential of this class of drugs to mitigate adverse cardiac remodeling. For instance, in animal models, p38 MAPK inhibition has been shown to reduce cardiac fibrosis and improve cardiac function.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental designs for the key clinical trials of this compound and losmapimod.
This compound: REALM-DCM Phase 3 Trial (NCT03439514)
This was a multinational, randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with symptomatic dilated cardiomyopathy due to a lamin A/C gene mutation.
-
Intervention: this compound administered orally.
-
Comparator: Placebo.
-
Primary Endpoint: Change from baseline in the 6-minute walk test (6MWT) distance at week 24.
-
Key Secondary Endpoints: Changes in Kansas City Cardiomyopathy Questionnaire (KCCQ) scores, NT-proBNP levels, and time to cardiovascular death or heart failure events.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. JCI - Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling [jci.org]
- 3. Losmapimod does not reduce cardiovascular events in patients with acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Losmapimod on Cardiovascular Outcomes in Patients Hospitalized With Acute Myocardial Infarction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fulcrumtx.com [fulcrumtx.com]
- 6. “Digital biomarkers” in preclinical heart failure models — a further step towards improved translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. atsjournals.org [atsjournals.org]
- 9. Inhibition of p38α MAPK rescues cardiomyopathy induced by overexpressed β2-adrenergic receptor, but not β1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Lamin A/C-related dilated cardiomyopathy (LMNA-related DCM) is a progressive and often fatal genetic heart disease with limited treatment options. This guide provides an objective comparison of two emerging therapeutic strategies: the small molecule inhibitor ARRY-371797 (PF-07265803) and burgeoning gene therapy approaches. We present available experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows to aid in the critical evaluation of these potential treatments.
At a Glance: Comparative Efficacy
| Therapeutic Approach | Mechanism of Action | Key Efficacy Endpoints | Development Stage |
| This compound (PF-07265803) | Oral, selective inhibitor of p38α mitogen-activated protein kinase (MAPK). | Phase 2 Clinical Trial: - Mean increase in 6-minute walk test (6MWT) distance of 69 meters at 12 weeks. - Median NT-proBNP concentration declined from 1409 pg/mL to 848 pg/mL at 12 weeks. | Phase 3 trial discontinued due to futility. |
| Gene Therapy (NVC-001) | AAV9-based gene therapy to silence the mutated LMNA gene. | Preclinical (Mouse Model): - 8-fold longer survival in treated mice (>300 days) compared to untreated mice (<40 days). - Stabilization of left ventricular function. | IND cleared by FDA for Phase 1/2 clinical trial. |
| Gene Therapy (CRISPR/Cas9) | Gene editing to correct the LMNA mutation. | Preclinical (Mouse Model): - 10% increase in survival of homozygous mutant mice. - Improved cardiac pathology and significantly extended median survival in heterozygous mice. | Preclinical. |
In-Depth Analysis of Therapeutic Strategies
This compound: Targeting the p38α MAPK Pathway
This compound is a small molecule inhibitor that targets the p38α mitogen-activated protein kinase (MAPK) signaling pathway. In LMNA-related DCM, mutations in the LMNA gene are believed to lead to cellular stress and subsequent activation of the p38 MAPK pathway, contributing to cardiomyocyte apoptosis, inflammation, and cardiac dysfunction. By inhibiting p38α, this compound aimed to mitigate these downstream pathological effects.
Signaling Pathway of p38α MAPK in LMNA-Related DCM
Caption: p38α MAPK signaling pathway in LMNA-related DCM and the inhibitory action of this compound.
Phase 2, Open-Label Study of this compound (NCT02057341)
-
Objective: To assess the safety, tolerability, and efficacy of this compound in patients with symptomatic LMNA-related DCM.
-
Study Population: 12 patients with a confirmed LMNA mutation and a diagnosis of DCM.
-
Intervention: Patients received this compound orally at doses of 100 mg or 400 mg twice daily for 48 weeks.
-
Primary Endpoint: Change from baseline in the 6-minute walk test (6MWT) distance at week 12.
-
Secondary Endpoints: Changes in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, left ventricular ejection fraction (LVEF), and quality of life assessments.
Gene Therapy: A Corrective Approach at the Genetic Level
Gene therapy for LMNA-related DCM aims to address the root cause of the disease by either correcting the faulty gene or compensating for its dysfunction. Two prominent strategies are currently under investigation: AAV-mediated gene silencing and CRISPR/Cas9-based gene editing.
NVC-001 is an adeno-associated virus serotype 9 (AAV9) vector-based gene therapy designed to selectively silence the expression of the mutated LMNA allele in cardiomyocytes. AAV9 has a natural tropism for heart muscle cells, making it a suitable delivery vehicle. By reducing the production of the toxic mutant lamin A protein, NVC-001 aims to halt disease progression and improve cardiac function.
Experimental Workflow for AAV9-Based Gene Therapy
Caption: Experimental workflow for AAV9-mediated gene silencing in LMNA-related DCM.
Preclinical Evaluation of NVC-001 in a Mouse Model of LMNA-DCM
-
Animal Model: A mouse model that recapitulates key features of human LMNA-related DCM.
-
Intervention: A single intravenous injection of NVC-001.
-
Outcome Measures: Survival, cardiac function (as assessed by echocardiography), and histology.
-
Key Findings: NVC-001 treatment led to an 8-fold increase in survival and preserved cardiac function compared to untreated control animals.
CRISPR/Cas9 technology offers the potential for a permanent cure by directly correcting the underlying mutation in the LMNA gene. This approach involves delivering the Cas9 nuclease and a guide RNA (gRNA) specific to the mutant LMNA sequence into cardiomyocytes. The Cas9-gRNA complex then creates a double-strand break at the target site, which can be repaired by the cell's natural machinery, ideally leading to the correction of the mutation.
Experimental Workflow for CRISPR/Cas9 Gene Editing
Validation of ARRY-371797's target engagement in preclinical models
This guide provides a comparative analysis of the preclinical target engagement of ARRY-371797, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor. The performance of this compound is compared with other notable p38 MAPK inhibitors, supported by experimental data from in vitro, cellular, and in vivo preclinical models. This document is intended for researchers, scientists, and drug development professionals working in the field of kinase inhibitors and cardiovascular diseases.
Mechanism of Action: p38 MAPK Inhibition
This compound is a selective, oral small-molecule inhibitor of the p38 MAPK pathway, with high potency for the α-isoform.[1] The p38 MAPK signaling cascade is a critical regulator of cellular responses to stress and inflammation. Activation of p38α MAPK by upstream kinases leads to the phosphorylation and activation of downstream substrates, including MAPK-activated protein kinase 2 (MAPKAPK2 or MK2). Activated MK2, in turn, phosphorylates various proteins, including Heat Shock Protein 27 (HSP27). The phosphorylation of HSP27 is a well-established biomarker for assessing the engagement of the p38 MAPK target in both cellular and in vivo systems. By inhibiting p38α MAPK, this compound blocks this signaling cascade, preventing the phosphorylation of HSP27 and mitigating the downstream cellular effects.
Quantitative Data Presentation
The following tables summarize the quantitative data on the target engagement of this compound and its alternatives.
Table 1: In Vitro Enzymatic Activity of p38 MAPK Inhibitors
| Compound | Target Isoform | IC50 (nM) |
| This compound | p38α | 8.2 |
| SB203580 | p38α (RK) | 600 |
| LY2228820 | p38α | 5.3 |
| p38β | 3.2 |
Table 2: Cellular Activity of p38 MAPK Inhibitors
| Compound | Cell Line | Assay Endpoint | IC50 (nM) |
| This compound | HeLa | Inhibition of HSP27 Phosphorylation | 17 |
| SB203580 | Various | Inhibition of HSP27 Phosphorylation | Not explicitly quantified as an IC50 from a dose-response curve in the reviewed literature, but demonstrated to inhibit HSP27 phosphorylation in vivo and in vitro.[2][3][4] |
| LY2228820 | HeLa | Inhibition of MK2 Phosphorylation | 9.8 |
| RAW264.7 | Inhibition of MK2 Phosphorylation | 35.3 |
Table 3: In Vivo Preclinical Target Engagement
| Compound | Animal Model | Tissue | Biomarker | Effect |
| This compound | Rat, Monkey | Not Specified | Cytokine Production | Potent anti-inflammatory effects observed.[1] |
| SB203580 | Mouse (DENV-infected) | Liver | HSP27 Phosphorylation | Significantly reduced.[3][5] |
| LY2228820 | Mouse (B16-F10 Melanoma Xenograft) | Tumor | MK2 Phosphorylation | Dose-dependent inhibition; >40% reduction for 4-8 hours after a single 10 mg/kg oral dose. |
Signaling Pathways and Experimental Workflows
Caption: p38 MAPK signaling pathway and points of inhibition.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation | PLOS One [journals.plos.org]
- 4. The protein kinase inhibitor SB203580 uncouples PMA-induced differentiation of HL-60 cells from phosphorylation of Hsp27 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibitors in Heart Failure: A Focus on ARRY-371797
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for heart failure is increasingly focused on targeting the intricate signaling pathways that drive cardiac remodeling and dysfunction. Kinase inhibitors, a class of drugs that can modulate these pathways with high specificity, represent a promising frontier. This guide provides a comparative analysis of ARRY-371797 (ralimetanib), a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, against other kinase inhibitors investigated for heart failure. The information is supported by experimental data from preclinical and clinical studies to aid in research and development decisions.
Introduction to Kinase Inhibition in Heart Failure
Heart failure is a complex syndrome characterized by the heart's inability to pump blood effectively.[1] Pathological cardiac remodeling, including hypertrophy (the thickening of the heart muscle) and fibrosis (the formation of excess fibrous connective tissue), is a key contributor to the progression of heart failure.[2] Several kinase signaling cascades have been identified as central regulators of these maladaptive processes.[1] Notably, the p38 MAPK, Raf/MEK/ERK, PI3K/Akt, and Rho-kinase (ROCK) pathways are frequently dysregulated in the failing heart.[2][3][4][5]
This compound is an orally available, selective inhibitor of p38α MAPK.[6] The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines, leading to downstream effects that include cardiomyocyte apoptosis, hypertrophy, and inflammation, all of which contribute to the pathophysiology of heart failure.[3][6] By inhibiting p38α MAPK, this compound aims to mitigate these detrimental effects.
This guide will compare this compound with other p38 MAPK inhibitors, losmapimod and SB203580, as well as inhibitors of other key kinase pathways implicated in heart failure.
Comparative Analysis of p38 MAPK Inhibitors
The primary focus of this comparison is on p38 MAPK inhibitors that have been evaluated in the context of cardiac disease.
| Inhibitor | Target(s) | Key Preclinical Findings | Key Clinical Findings |
| This compound (Ralimetanib) | Selective p38α MAPK | In animal models of LMNA-related dilated cardiomyopathy (DCM), inhibition of p38 MAPK has been shown to reduce cardiomyocyte apoptosis and hypertrophy.[6] | Phase 2 (LMNA-related DCM): Showed potential increases in 6-minute walk test (6MWT) distance and reductions in NT-proBNP levels.[7][8][9] Phase 3 (REALM-DCM, LMNA-related DCM): Did not meet the primary endpoint of a significant change in 6MWT distance compared to placebo.[10] |
| Losmapimod | p38α and p38β MAPK[11] | Preclinical studies suggested a protective role in cardiovascular diseases by inhibiting p38 MAPK.[6] In a trial for acute myocardial infarction, losmapimod reduced inflammatory biomarkers like C-reactive protein and NT-proBNP.[12] | Phase 3 (LATITUDE-TIMI 60, Acute Myocardial Infarction): Did not reduce the risk of major ischemic cardiovascular events compared to placebo.[13][14][15] Currently being investigated for facioscapulohumeral muscular dystrophy (FSHD).[16] |
| SB203580 | p38α and p38β MAPK; also inhibits SAPKs/JNKs at higher concentrations[17] | In a guinea pig model of heart failure, SB203580 protected against cardiac dysfunction, preserved mitochondrial energetics, and reduced oxidative and inflammatory stress.[1] | Primarily a research tool; not extensively studied in clinical trials for heart failure. |
Comparison with Other Classes of Kinase Inhibitors in Heart Failure
Beyond p38 MAPK, other kinase pathways are also recognized as therapeutic targets in heart failure.
| Kinase Pathway | Key Functions in Heart Failure | Representative Inhibitors (Preclinical/Clinical) |
| Raf/MEK/ERK | Regulates myocyte hypertrophy, cardiac remodeling, and myocardial cell death.[18] | Sorafenib, PD184352, UO126, PD98059 (primarily preclinical investigation in cardiac context).[19] |
| PI3K/Akt | Regulates cardiomyocyte size, survival, angiogenesis, and inflammation. Different isoforms may have protective or pathological roles.[5] | Wortmannin, LY294002 (preclinical research tools).[13] |
| Rho-kinase (ROCK) | Contributes to cardiac fibrosis, hypertrophy, and apoptosis.[2] | Fasudil, Y-27632 (preclinical and some clinical investigation in cardiovascular diseases).[20][21] |
Signaling Pathways in Cardiac Remodeling
The following diagrams illustrate the signaling pathways discussed and the points of intervention for the respective kinase inhibitors.
Caption: p38 MAPK signaling pathway in heart failure.
Caption: Overview of key kinase signaling pathways in cardiac remodeling.
Key Experimental Protocols
The following are summaries of common experimental methodologies used to evaluate the efficacy of kinase inhibitors in preclinical models of heart failure.
Animal Models of Cardiac Hypertrophy and Heart Failure
1. Transverse Aortic Constriction (TAC)
-
Objective: To induce pressure overload-induced cardiac hypertrophy and subsequent heart failure.
-
Procedure: A suture is placed around the transverse aorta between the innominate and left common carotid arteries and tightened around a needle of a specific gauge to create a defined stenosis. The needle is then removed, leaving a constricted aorta. This increases the afterload on the left ventricle, leading to hypertrophy.[1][22][23][24][25]
-
Assessment: Cardiac function is typically assessed by echocardiography to measure parameters such as left ventricular ejection fraction, fractional shortening, and wall thickness. At the end of the study, hearts are harvested for histological analysis of cardiomyocyte size (hypertrophy) and collagen deposition (fibrosis), as well as for molecular analysis of gene and protein expression.[22][25]
2. Isoprenaline (Isoproterenol) - Induced Cardiac Hypertrophy
-
Objective: To induce cardiac hypertrophy through chronic β-adrenergic stimulation.
-
Procedure: Isoprenaline is continuously delivered to mice, typically via a subcutaneously implanted osmotic minipump, for a period of several days to weeks.[26][27][28][29]
-
Assessment: Similar to the TAC model, cardiac function is monitored by echocardiography, and hearts are collected for histological and molecular analyses of hypertrophy and fibrosis.[26][29]
In Vitro Models of Cardiomyocyte Hypertrophy
1. Endothelin-1 (ET-1) Induced Hypertrophy in Cardiomyocytes
-
Objective: To induce a hypertrophic response in cultured cardiomyocytes.
-
Procedure: Primary neonatal rat ventricular myocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured and treated with ET-1, a potent hypertrophic agonist.[3][30]
-
Assessment: Hypertrophy is quantified by measuring cell size (e.g., via flow cytometry or imaging), protein synthesis, and the expression of hypertrophic marker genes such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[3][10][30][31]
Molecular and Cellular Assays
1. Western Blot Analysis of p38 MAPK Phosphorylation
-
Objective: To determine the activation state of the p38 MAPK pathway and the inhibitory effect of a compound.
-
Procedure: Protein lysates from treated cells or heart tissue are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with a primary antibody that specifically recognizes the phosphorylated (active) form of p38 MAPK (phospho-p38). A separate blot or subsequent probing of the same membrane with an antibody for total p38 MAPK is used as a loading control.[7][32][33][34]
-
Analysis: The intensity of the phospho-p38 band relative to the total p38 band is quantified to determine the level of pathway activation.
Caption: Experimental workflow for Western blot analysis.
Conclusion
The development of kinase inhibitors for heart failure is a dynamic field with both promise and challenges. While the selective p38 MAPK inhibitor this compound showed initial promise in a specific genetic form of dilated cardiomyopathy, it ultimately did not meet its primary endpoint in a Phase 3 trial, highlighting the complexities of translating preclinical findings to clinical success.[10] Similarly, losmapimod, another p38 MAPK inhibitor, failed to demonstrate a benefit in acute myocardial infarction.[13]
These outcomes underscore the need for a deeper understanding of the nuanced roles of different kinase pathways in the diverse etiologies of heart failure. Preclinical research using robust and reproducible models, such as the TAC and isoprenaline-induced hypertrophy models, remains crucial for identifying and validating novel therapeutic targets. Furthermore, a comparative approach, evaluating compounds against a panel of kinases and in various disease models, will be essential for developing the next generation of effective kinase-targeted therapies for heart failure. The continued exploration of inhibitors for pathways such as Raf/MEK/ERK, PI3K/Akt, and Rho-kinase may yet yield significant advances in the management of this challenging disease.
References
- 1. mmpc.org [mmpc.org]
- 2. Rho Kinases and Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujifilmcdi.com [fujifilmcdi.com]
- 4. MEK inhibitors: a promising targeted therapy for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoinositide-3 kinase signaling in cardiac hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Losmapimod: a novel drug against cardiovascular diseases?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardiac Contractility Modulation Attenuates Chronic Heart Failure in a Rabbit Model via the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fulcrumtx.com [fulcrumtx.com]
- 12. Losmapimod does not reduce cardiovascular events in patients with acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interplay between PI3K/AKT pathway and heart disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.sahmri.org.au [research.sahmri.org.au]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. musculardystrophynews.com [musculardystrophynews.com]
- 17. The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanistic and Clinical Overview Cardiovascular Toxicity of BRAF and MEK Inhibitors: JACC: CardioOncology State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Rho kinase as a therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 23. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 24. researchgate.net [researchgate.net]
- 25. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Establishment of a FVB/N mouse model of cardiac hypertrophy by isoprenaline [xuebao.bjmu.edu.cn]
- 27. researchgate.net [researchgate.net]
- 28. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation | Springer Nature Experiments [experiments.springernature.com]
- 29. mdpi.com [mdpi.com]
- 30. fujifilmcdi.com [fujifilmcdi.com]
- 31. High-Throughput Phenotyping Toolkit for Characterizing Cellular Models of Hypertrophic Cardiomyopathy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the specificity of ARRY-371797 for p38α over other p38 isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of ARRY-371797 (also known as PF-07265803), a potent and selective oral inhibitor of the p38α mitogen-activated protein kinase (MAPK), in comparison to other p38 isoforms.[1][2][3] This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key biological and experimental pathways to offer a comprehensive resource for researchers in cellular signaling and drug discovery.
Introduction to p38 MAPK and this compound
The p38 MAPK family, consisting of four isoforms (p38α, p38β, p38γ, and p38δ), are key regulators of cellular responses to inflammatory cytokines and environmental stress. These kinases are implicated in a variety of diseases, making them attractive targets for therapeutic intervention. This compound has been developed as a selective inhibitor of the p38α isoform, which is a key enzyme in the MAPK pathway that regulates the synthesis of prostaglandins and the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6.[4]
Quantitative Assessment of Specificity
The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This is typically quantified by comparing the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against the intended target versus other related kinases.
While this compound is described as a potent and selective p38α inhibitor, detailed public data on its inhibitory activity against the p38β, p38γ, and p38δ isoforms is limited. The available data for the p38α isoform is presented below.
Table 1: Inhibitory Activity of this compound against p38α
| Target | IC50 (nM) | Assay Type | Reference |
| p38α | < 5 | Enzymatic Assay | [4] |
| p38α | 8.2 | Enzymatic Assay | |
| p38α | 17 | Cellular Assay (HSP27 phosphorylation) |
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a tiered pathway involving multiple protein kinases that ultimately leads to the phosphorylation and activation of downstream transcription factors and other effector proteins. Understanding this pathway is crucial for contextualizing the mechanism of action of inhibitors like this compound.
References
- 1. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Efficacy and Safety of this compound (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy | Pfizer [pfizer.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Validating Biomarkers for ARRY-371797 Response in LMNA-Related Dilated Cardiomyopathy (LMNA-DCM) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for identifying and validating biomarkers to assess the therapeutic response of ARRY-371797 (also known as PF-07265803) in preclinical models of dilated cardiomyopathy (DCM) caused by mutations in the Lamin A/C (LMNA) gene.
Introduction to LMNA-DCM and this compound
Dilated cardiomyopathy stemming from mutations in the LMNA gene is a severe genetic heart condition characterized by progressive heart failure and a high risk of life-threatening arrhythmias.[1][2][3] The underlying pathology is linked to cellular stress and the hyperactivation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2][4] Activation of p38 MAPK in cardiomyocytes can lead to increased apoptosis, hypertrophy, and reduced contractility.[1][2][5]
This compound is an oral, selective inhibitor of p38α MAPK.[1][6] It has been investigated as a mechanism-specific therapy for LMNA-DCM.[7] Preclinical studies in mouse models of LMNA-DCM showed that this compound could reverse negative left ventricular remodeling.[1] A subsequent Phase 2 clinical trial involving patients with LMNA-DCM demonstrated that the treatment was well-tolerated and led to increased functional capacity and reduced levels of the cardiac biomarker NT-proBNP.[1][8][9] However, a later Phase 3 trial (REALM-DCM) was discontinued due to an interim analysis indicating it was unlikely to meet its primary endpoint, highlighting the complexities of treating this disease.[6][8][10]
Despite the clinical outcome, the preclinical data and Phase 2 results provide a strong basis for validating biomarkers to assess target engagement and therapeutic efficacy of p38 MAPK inhibitors in LMNA-DCM models.
Section 1: Candidate Biomarkers for Therapeutic Response
The validation of biomarkers is crucial for assessing drug efficacy. For this compound, biomarkers can be categorized based on their position in the causal pathway, from target engagement to clinical outcome.
| Biomarker Category | Specific Biomarker | Rationale & Utility in LMNA-DCM Models | Alternative Therapeutic Approaches |
| Target Engagement | Phosphorylated p38 MAPK (p-p38) | Directly measures the inhibition of the drug's target. A significant reduction in p-p38 levels in cardiac tissue indicates successful target engagement. | Standard heart failure therapies (e.g., ACE inhibitors, beta-blockers) do not directly target the p38 MAPK pathway.[3] |
| Pharmacodynamic | Inflammatory Cytokines (e.g., TNF-α, IL-6) | p38 MAPK activation drives inflammatory responses.[11] Monitoring these cytokines can serve as a downstream indicator of pathway inhibition. | Other investigational therapies for LMNA-DCM may target different pathways, such as mTOR inhibition (Rapamycin) or TGFβ signaling.[12] |
| Fibrosis Markers (e.g., Galectin-3, Collagen I/III) | Cardiac fibrosis is a key pathological feature of DCM.[11] Galectin-3 is implicated in cardiac fibrosis and remodeling.[13] Reduced fibrosis markers suggest attenuation of adverse remodeling.[14] | Gene therapy approaches, such as Lamin C gene replacement, have shown potential to reverse fibrosis markers in preclinical models.[12] | |
| Efficacy / Outcome | NT-proBNP (N-terminal pro-B-type natriuretic peptide) | A well-established clinical biomarker for heart failure severity.[15][16] Reductions in NT-proBNP correlate with improved cardiac function and are a key secondary endpoint in clinical trials.[1][9] | Standard heart failure treatments also aim to reduce NT-proBNP levels, making it a universal, though non-specific, marker of cardiac improvement. |
| Echocardiographic Measures (LVEF, LV Dimensions) | Direct measures of cardiac function and remodeling.[17] Improvement in Left Ventricular Ejection Fraction (LVEF) and reduction in ventricular size are primary goals of therapy.[14] | Any effective therapy for heart failure, regardless of mechanism, would be expected to improve these functional parameters. | |
| Functional Capacity (e.g., 6-Minute Walk Test in human studies) | A primary endpoint in clinical trials, reflecting overall patient functional status.[1][6] In preclinical models, this can be correlated with exercise tolerance tests. | This is a functional outcome measure applicable to all therapeutic interventions for heart failure. |
Section 2: Experimental Protocols & Methodologies
Preclinical Model
A widely used and validated model for these studies is the LmnaH222P/H222P knock-in mouse.[8] This model recapitulates key features of human LMNA-DCM, including progressive left ventricular dysfunction and activation of the MAPK signaling pathway.[7]
Experimental Workflow for Biomarker Validation
References
- 1. ahajournals.org [ahajournals.org]
- 2. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting to https://onderzoekmetmensen.nl/en/trial/55538 [onderzoekmetmensen.nl]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | The case for inhibiting p38 mitogen-activated protein kinase in heart failure [frontiersin.org]
- 6. pfizer.com [pfizer.com]
- 7. New Insights Into the Therapy for Lamin-Associated Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. The Role of the MAPK Signaling Pathway in Cardiovascular Disease: Pathophysiological Mechanisms and Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic in vivo candidate evaluation uncovers therapeutic targets for LMNA dilated cardiomyopathy and risk of Lamin A toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomarkers in Cardiovascular Disease: Statistical Assessment and Section on Key Novel Heart Failure Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of p38 mitogen-activated protein kinase protects the heart against cardiac remodeling in mice with heart failure resulting from myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
A Head-to-Head Comparison of ARRY-371797 and TGF-β Inhibitors for Cardiac Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a final common pathway in most forms of heart disease, leading to cardiac stiffness, dysfunction, and ultimately, heart failure. The transforming growth factor-beta (TGF-β) signaling pathway is a well-established central mediator of this fibrotic process. Consequently, inhibiting this pathway has been a major focus of anti-fibrotic drug development. More recently, the p38 mitogen-activated protein kinase (MAPK) pathway has also been identified as a critical regulator of cardiac remodeling and fibrosis. This guide provides a head-to-head comparison of two therapeutic strategies targeting these pathways: ARRY-371797, a selective p38 MAPK inhibitor, and TGF-β inhibitors, with a focus on Pirfenidone and Galunisertib.
Mechanism of Action
This compound (p38 MAPK Inhibitor): this compound is an orally bioavailable, selective inhibitor of p38 MAPK. The p38 MAPK signaling cascade is activated by various extracellular stimuli, including inflammatory cytokines and mechanical stress, both of which are implicated in cardiac injury and fibrosis.[1][2] Activated p38 MAPK in cardiac fibroblasts promotes their differentiation into myofibroblasts, the primary cell type responsible for excessive ECM production.[1] By inhibiting p38 MAPK, this compound aims to reduce the inflammatory and fibrotic responses in the heart.[3][4]
TGF-β Inhibitors: TGF-β is a potent pro-fibrotic cytokine that, upon binding to its receptor, initiates a signaling cascade primarily through the phosphorylation of Smad2 and Smad3 transcription factors.[5][6] This canonical pathway leads to the transcription of genes encoding ECM proteins, such as collagens.[7] TGF-β inhibitors can act at different levels of this pathway. Small molecules like Galunisertib directly inhibit the TGF-β type I receptor (ALK5), preventing Smad2/3 phosphorylation.[2] Pirfenidone , on the other hand, has a broader mechanism of action that includes the downregulation of TGF-β expression and inhibition of TGF-β-induced collagen synthesis.[8]
Signaling Pathway Diagrams
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in animal and human pluripotent stem cell modeling of cardiac laminopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galunisertib-Loaded Gelatin Methacryloyl Hydrogel Microneedle Patch for Cardiac Repair after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pirfenidone Prevents Heart Fibrosis during Chronic Chagas Disease Cardiomyopathy [mdpi.com]
ARRY-371797: Clinical Development in LMNA-Related Dilated Cardiomyopathy
A Comparative Analysis of ARRY-371797 in the Context of LMNA-Related Dilated Cardiomyopathy and the Broader Landscape of p38 MAPK Inhibition
This guide provides a comprehensive comparison of the clinical trial data for this compound (PF-07265803), an investigational selective p38 mitogen-activated protein kinase (MAPK) inhibitor, for the treatment of lamin A/C (LMNA)-related dilated cardiomyopathy (DCM). The performance of this compound is evaluated against the standard of care for LMNA-related DCM and in the wider context of other p38 MAPK inhibitors that have been studied in various indications. This document is intended for researchers, scientists, and drug development professionals to offer an objective overview supported by experimental data.
This compound was investigated as a potential treatment for the rare and severe genetic condition, LMNA-related DCM. The clinical development program included a Phase 2 trial and a subsequent Phase 3 trial (REALM-DCM).
Phase 2 Clinical Trial (NCT02057341)
The Phase 2 study was an open-label, non-randomized trial that showed initial promise.[1][2][3] Twelve patients with symptomatic LMNA-related DCM were enrolled and received this compound at doses of 100 mg or 400 mg twice daily for 48 weeks.[1][3] The primary endpoint was the change from baseline in the 6-minute walk test (6MWT) distance at 12 weeks.[1][3]
Key Findings:
-
At week 12, there was a mean increase of 69 meters in the 6MWT distance from baseline.[1][3]
-
A reduction in the cardiac biomarker N-terminal pro-B-type natriuretic peptide (NT-proBNP) was observed, with the median concentration declining from 1409 pg/mL at baseline to 848 pg/mL at week 12.[1][3]
-
Left ventricular ejection fraction (LVEF) remained stable at 12 weeks.[1]
Phase 3 Clinical Trial (REALM-DCM - NCT03439514)
Following the encouraging Phase 2 results, a multinational, randomized, double-blind, placebo-controlled Phase 3 trial, REALM-DCM, was initiated.[4][5][6] The trial enrolled 77 patients with symptomatic LMNA-related DCM who were randomized to receive either this compound 400 mg twice daily or a placebo.[4][5] The primary outcome was the change from baseline in 6MWT distance at week 24.[4][5]
However, the REALM-DCM trial was terminated early due to futility based on a planned interim analysis.[4][5] The study did not show a significant difference between the this compound and placebo groups for the primary and secondary endpoints.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from the this compound clinical trials.
Table 1: this compound Phase 2 Trial Results (NCT02057341) [1][2][3]
| Parameter | Baseline (Median) | Week 12 Change from Baseline |
| Number of Patients | 12 | - |
| 6-Minute Walk Test (6MWT) Distance | 314 m | Mean increase of 69 m |
| NT-proBNP Concentration | 1409 pg/mL | Median decrease to 848 pg/mL |
| Left Ventricular Ejection Fraction (LVEF) | Stable | Stable |
Table 2: this compound Phase 3 Trial (REALM-DCM) Results (NCT03439514) [4][5]
| Parameter | This compound (n=40) | Placebo (n=37) | p-value |
| Change in 6MWT Distance at Week 24 (Median) | Not statistically significant from placebo | Not statistically significant from this compound | >0.05 |
| Change in KCCQ Physical Limitation Score at Week 24 | Not statistically significant from placebo | Not statistically significant from this compound | >0.05 |
| Change in KCCQ Total Symptom Score at Week 24 | Not statistically significant from placebo | Not statistically significant from this compound | >0.05 |
| Change in NT-proBNP Concentration at Week 24 | Not statistically significant from placebo | Not statistically significant from this compound | >0.05 |
Comparison with Standard of Care for LMNA-Related DCM
There is no specific approved therapy for LMNA-related DCM. The current standard of care focuses on managing the symptoms of heart failure and preventing sudden cardiac death.[7][8] This typically includes:
-
Pharmacological therapies:
-
Cardiac devices:
-
Heart transplantation: For patients with end-stage heart failure.[9]
Direct comparative clinical trial data between this compound and these standard-of-care treatments in the LMNA-related DCM population are not available. The REALM-DCM trial was conducted with patients already on background standard-of-care therapy.[10]
Comparison with Other p38 MAPK Inhibitors
The development of p38 MAPK inhibitors has been challenging across various indications, with many candidates failing to demonstrate sufficient efficacy or encountering safety issues in clinical trials. The experience with this compound aligns with this broader trend.
Table 3: Comparison of Selected p38 MAPK Inhibitors in Clinical Trials
| Drug Name | Indication(s) Studied | Key Clinical Trial Findings | Status |
| VX-702 | Rheumatoid Arthritis | Showed modest and transient improvements in ACR20 response rates and inflammatory biomarkers. Did not achieve statistically significant primary endpoints in Phase 2 trials.[11][12] | Development for RA not pursued. |
| SCIO-469 | Rheumatoid Arthritis, Acute Pain | In RA, showed no significant efficacy compared to placebo in a 24-week study.[13] In acute postsurgical dental pain, it demonstrated analgesic effects.[14] | Development for RA halted. |
| Dilmapimod (SB-681323) | Neuropathic Pain, COPD, Severe Trauma | Showed a statistically significant reduction in pain scores in a small study of neuropathic pain.[15] In COPD, it reduced systemic inflammation biomarkers.[16][17] Well-tolerated in severe trauma patients.[18] | Investigational. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the clinical trial data.
6-Minute Walk Test (6MWT)
The 6MWT is a submaximal exercise test that measures the distance a patient can walk on a flat, hard surface in six minutes. It is a common endpoint in cardiovascular and pulmonary clinical trials to assess functional capacity.
Standardized Protocol: [19][20][21][22]
-
Preparation: The test is conducted indoors in a quiet, long corridor with a marked track. Patients should rest for at least 10 minutes before the test. Comfortable clothing and appropriate footwear are required.
-
Instructions: The patient is instructed to walk as far as possible for six minutes, back and forth along the marked course, without running or jogging. They are permitted to slow down, stop, and rest if necessary, but the timer continues.
-
Monitoring: A trained technician monitors the patient, providing standardized encouragement at specific intervals. Oxygen saturation and heart rate may be monitored.
-
Measurement: The total distance walked in six minutes is recorded to the nearest meter.
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) Measurement
NT-proBNP is a biomarker used in the diagnosis and prognosis of heart failure. Its levels in the blood increase when the heart is under stress.
General Protocol:
-
Sample Collection: A blood sample is collected from the patient.
-
Assay: The concentration of NT-proBNP in the plasma or serum is measured using a validated immunoassay. These assays are typically automated and performed in a clinical laboratory.
-
Interpretation: The results are interpreted in the context of the patient's clinical presentation and other diagnostic findings. Elevated levels are indicative of heart failure.[23]
Kansas City Cardiomyopathy Questionnaire (KCCQ)
The KCCQ is a 23-item, self-administered questionnaire that measures the patient's perception of their health status, including physical limitations, symptoms, quality of life, and social interference due to heart failure.[24][25][26]
Administration Protocol:
-
Questionnaire: The patient is provided with the KCCQ and asked to answer all 23 questions based on their experiences over the preceding two weeks.[27]
-
Scoring: The responses are used to calculate scores for several domains, as well as an overall summary score, ranging from 0 to 100, with higher scores indicating better health status.[24][26]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the p38 MAPK signaling pathway targeted by this compound and a typical clinical trial workflow.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A simplified workflow for a randomized, placebo-controlled clinical trial.
References
- 1. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of this compound in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. LMNA-Related Dilated Cardiomyopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Treatment – LMNA Cardiac [lmnacardiac.org]
- 9. Dilated cardiomyopathy - Wikipedia [en.wikipedia.org]
- 10. Characterization and natural history of patients with LMNA‐related dilated cardiomyopathy in the phase 3 REALM‐DCM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. | Semantic Scholar [semanticscholar.org]
- 13. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel p38α mitogen-activated protein kinase inhibitor shows analgesic efficacy in acute postsurgical dental pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor Dilmapimod in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
- 20. setrust.hscni.net [setrust.hscni.net]
- 21. Six-Minute Walk Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. neuropt.org [neuropt.org]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. codetechnology.com [codetechnology.com]
- 25. resref.com [resref.com]
- 26. ahajournals.org [ahajournals.org]
- 27. cvam.com [cvam.com]
Safety Operating Guide
Proper Disposal of ARRY-371797: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like ARRY-371797 is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Understanding this compound: Chemical Profile
This compound is an investigational small molecule that has been studied for its potential therapeutic effects.[1] As a p38 MAPK inhibitor, it belongs to a class of compounds that target specific signaling pathways in cells. Chemically, it is classified within the indazole and ethylenediamine families of compounds. While specific hazard classifications for this compound are not publicly available, it is prudent to handle it with the care afforded to all investigational new drugs, assuming it may have unknown toxicological properties.
Core Disposal Principles
The primary principle for the disposal of any laboratory chemical is to adhere to local, state, and federal regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the disposal guidelines for similar chemical compounds is recommended.
Key considerations for disposal include:
-
Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. This can be achieved through careful planning of experiments to use only the necessary amount of the compound.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any known hazard information.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, when handling this compound and its waste.
Quantitative Data Summary
For ease of reference, the following table summarizes key information related to this compound.
| Parameter | Value | Source |
| Chemical Class | p38 MAPK inhibitor, Indazole, Ethylenediamine | [2][3] |
| Molecular Formula | Not publicly available | N/A |
| Form | Solid (as supplied for clinical trials) | Inferred from clinical trial literature |
| Primary Hazard | Investigational compound with unknown long-term toxicity | General knowledge of new chemical entities |
| Recommended Storage | Controlled room temperature, protected from light and moisture | General best practice for small molecules |
Step-by-Step Disposal Procedures
The following protocols provide a detailed methodology for the disposal of this compound in a laboratory setting.
Step 1: Waste Identification and Segregation
Properly identify all waste streams containing this compound. This includes:
-
Solid Waste:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., weigh boats, pipette tips, centrifuge tubes).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from in vitro assays, stock solutions).
-
Solvent rinses of contaminated glassware.
-
Segregate these waste streams into dedicated, clearly labeled containers. Do not mix with non-hazardous waste.
Step 2: Solid Waste Disposal
-
Container Selection: Use a designated, leak-proof, and puncture-resistant solid waste container with a secure lid. The container should be compatible with the waste and clearly labeled "this compound Solid Waste" and any other institutional-required hazard warnings.
-
Collection: Place all solid waste contaminated with this compound into the designated container.
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic until it is collected by your institution's EHS department.
Step 3: Liquid Waste Disposal
-
Container Selection: Use a designated, leak-proof, and chemically resistant liquid waste container (e.g., a high-density polyethylene carboy). The container must have a secure, sealing cap.
-
Labeling: Clearly label the container "this compound Liquid Waste" and list all solvent components and their approximate concentrations.
-
Collection: Carefully pour all liquid waste containing this compound into the designated container. Use a funnel to prevent spills.
-
Rinsate: Rinse any glassware that contained this compound with a small amount of an appropriate solvent and add the rinsate to the liquid waste container.
-
Storage: Store the sealed liquid waste container in secondary containment in a well-ventilated, designated area until collection by your institution's EHS department.
Experimental Workflow and Signaling Pathway Diagrams
To provide further clarity, the following diagrams illustrate the logical workflow for this compound disposal and its targeted signaling pathway.
References
- 1. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Efficacy and Safety of this compound (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling ARRY-371797
Essential Safety and Handling Guide for ARRY-371797
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent p38α mitogen-activated protein kinase inhibitor. Adherence to these procedural guidelines is essential for ensuring laboratory safety and minimizing exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent kinase inhibitor necessitates handling it as a hazardous compound. The personal protective equipment (PPE) recommendations are based on guidelines for handling similar hazardous drugs and potent pharmaceutical ingredients.
Recommended Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions[1][2]. |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation[1][2]. Disposable gowns are preferred. |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent aerosol inhalation[1]. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use[1][2].
Operational and Disposal Plans
Engineering Controls
-
Ventilation: All handling of solid this compound, including weighing and preparing stock solutions, should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure[1][3].
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area within the fume hood or BSC by covering the surface with absorbent paper.
-
Donning PPE: Put on all required PPE in the correct order: inner gloves, gown, outer gloves, eye protection, and respirator (if needed).
-
Compound Handling: Carefully weigh the powdered compound within the containment of the fume hood or BSC. When preparing solutions, add the solvent to the powder slowly to avoid generating aerosols.
-
Labeling: Clearly label all containers with the compound name (this compound), concentration, date of preparation, and user initials.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a high-pH solution or a validated commercial product). Dispose of the absorbent paper as hazardous waste[1].
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.
Waste Disposal
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent paper, and weighing papers, should be collected in a designated hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled hazardous waste container for chemical waste. Do not pour down the drain.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
